molecular formula C22H24N2O4 B194369 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane CAS No. 882880-12-8

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Cat. No.: B194369
CAS No.: 882880-12-8
M. Wt: 380.4 g/mol
InChI Key: HYDKRRWQLHXDEN-UHFFFAOYSA-N
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Description

A metabolite of Aripiprazole

Properties

IUPAC Name

7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKRRWQLHXDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470332
Record name 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882880-12-8
Record name Aripiprazole diquinoline butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882880128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARIPIPRAZOLE DIQUINOLINE BUTANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS6X5WDG7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Properties

This compound, with the CAS number 882880-12-8, is a synthetic organic compound.[1][] It is primarily recognized as a process-related impurity formed during the synthesis of Aripiprazole, an atypical antipsychotic medication.[][3][4] The molecule features a central butane chain linked via ether bonds to the 7-position of two 3,4-dihydro-2(1H)-quinolinone moieties.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₄N₂O₄[][3][6]
Molecular Weight 380.44 g/mol [][6]
CAS Number 882880-12-8[1][][3]
Appearance White to Off-White Solid[7]
Melting Point 215 - 217 °CChemicalBook
Boiling Point (Predicted) 673.2 ± 55.0 °CChemicalBook
pKa (Predicted) 14.11 ± 0.20[7]
Solubility DMSO (Slightly), Ethyl Acetate (Slightly, Heated), Methanol (Sparingly)ChemicalBook
Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published in peer-reviewed literature. However, based on its structure, the following analytical characteristics can be expected.

ParameterExpected Characteristics
¹H NMR Signals corresponding to aromatic protons on the quinolinone rings, methylene protons of the dihydroquinolinone rings, the butane chain, and the N-H protons of the lactam.
¹³C NMR Resonances for aromatic, aliphatic, carbonyl (C=O), and ether-linked carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C-O-C stretching (ether), and aromatic C-H bending.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Purification

The formation of this compound occurs as a "dimer impurity" during the synthesis of the Aripiprazole intermediate, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.[8]

Synthesis Pathway

The synthesis of the desired intermediate and the concomitant formation of the dimer impurity is depicted in the following workflow.

G cluster_synthesis Synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril cluster_products Components of Crude Product cluster_purification Purification Process A 7-Hydroxy-3,4-dihydrocarbostyril C Reaction Mixture (Base, Solvent) A->C B 1,4-Dibromobutane B->C D Crude Product Mixture C->D Main Reaction E 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (Desired Intermediate) D->E F This compound (Dimer Impurity) D->F G Dissolution in Organic Solvent D->G H Addition of Inorganic Acid G->H I Salt Formation H->I J Separation of Salts (Based on Solubility Difference) I->J K Liberation of Free Base J->K Desired Salt M Removed Dimer Impurity Salt J->M Impurity Salt (Removed) L Precipitation and Isolation K->L N Pure 7-(4-bromobutoxy)-3,4-dihydrocarbostyril L->N Purified Intermediate G cluster_pathways Potential Signaling Pathways for Quinolinone Derivatives A Quinolinone Derivative B Dopamine D2 Receptor A->B Agonist/Antagonist C Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) A->C D Tyrosine Kinases A->D Inhibitor E Bacterial Enzymes A->E Inhibitor F Modulation of Adenylyl Cyclase B->F G Regulation of Phospholipase C C->G H Inhibition of Downstream Signaling (e.g., MAPK, PI3K/Akt) D->H I Disruption of Bacterial Cell Wall Synthesis E->I

References

Technical Guide: 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS: 882880-12-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, with CAS number 882880-12-8, is a synthetic organic compound primarily known as a process-related impurity in the manufacturing of the atypical antipsychotic drug, Aripiprazole.[1][2][3] Its presence as a dimer impurity is a critical quality attribute to be monitored and controlled during the synthesis of Aripiprazole to ensure the final drug product's purity, safety, and efficacy.[4][5] The quinolinone structural motif is of interest in medicinal chemistry due to its association with a wide range of pharmacological activities, including potential antimicrobial and anticancer properties.[6]

This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical identity, properties, and its significance as a pharmaceutical impurity.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyValueReference(s)
CAS Number 882880-12-8[7]
Molecular Formula C₂₂H₂₄N₂O₄[7]
Molecular Weight 380.44 g/mol [8][9]
Appearance White Solid[10]
Melting Point 215 - 217°C[1]
Boiling Point (Predicted) 673.2 ± 55.0 °C[1]
Topological Polar Surface Area 76.7 Ų[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 7[7]

Synthesis and Formation as a Pharmaceutical Impurity

This compound is not typically synthesized as a primary target but is formed as a significant byproduct during the synthesis of Aripiprazole.[4] Specifically, it arises from the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a butane-1,4-dihalide, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane.[4][5] In this reaction, the desired product is the mono-alkylated intermediate, 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinone. However, a competing side reaction can occur where a second molecule of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone reacts at the other end of the butane chain, leading to the formation of the dimer impurity.[2][5]

The formation of this impurity is a challenge in the process chemistry of Aripiprazole, as its removal can be difficult due to similar physical properties to the desired intermediate.[5] Chromatographic purification methods are often required to reduce its levels to pharmaceutically acceptable limits.[5]

Below is a diagram illustrating the formation of this compound as a byproduct in Aripiprazole synthesis.

G cluster_0 Alkylation Reaction cluster_1 Products cluster_2 Final Synthesis Step A 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone C 7-(4-Halobutoxy)-3,4-dihydro- 2(1H)-quinolinone (Desired Intermediate for Aripiprazole) A->C Mono-alkylation D 1,4-Bis[3,4-dihydro-2(1H)-quinolinon- 7-oxy]butane (Dimer Impurity) A->D Di-alkylation (Side Reaction) B 1,4-Dihalobutane (e.g., 1,4-dibromobutane) B->C B->D F Aripiprazole C->F E 1-(2,3-Dichlorophenyl)piperazine E->F

Formation of the Dimer Impurity in Aripiprazole Synthesis.

Biological Activity and Significance

There is a notable lack of publically available data on the specific biological activity or pharmacological profile of this compound. Its primary significance in the scientific literature is as a process impurity in the production of Aripiprazole.[1][2][3]

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can potentially impact the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines on the qualification and control of impurities. While the quinolinone class of molecules is known for various biological activities, the specific effects of this dimer are uncharacterized.[6]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the published literature. However, based on its identity as a process impurity, a general workflow for its identification and quantification during Aripiprazole synthesis can be outlined.

General Workflow for Identification and Quantification of the Dimer Impurity:

G A Aripiprazole Synthesis (Alkylation Step) B In-Process Sample Collection A->B C Sample Preparation (Dilution, Filtration) B->C D HPLC Analysis C->D E Peak Identification (Comparison with Reference Standard) D->E F Quantification (Area Under Curve) E->F G Acceptance Criteria Met? F->G H Proceed to Next Step G->H Yes I Repurification/Process Adjustment G->I No

Workflow for Impurity Profiling during Aripiprazole Synthesis.

Conclusion

This compound (CAS: 882880-12-8) is a well-documented process impurity in the synthesis of Aripiprazole. While the quinolinone scaffold is of pharmacological interest, there is currently no specific data on the biological activity of this particular dimer. For researchers and drug development professionals, the primary focus regarding this compound is on its analytical detection, quantification, and control to ensure the quality and safety of the Aripiprazole active pharmaceutical ingredient. Further research would be necessary to elucidate any intrinsic pharmacological or toxicological properties of this molecule.

References

Unraveling the Molecular Profile of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently no available information on the mechanism of action, pharmacological properties, or biological targets of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This compound is consistently identified in chemical and pharmaceutical literature as a process impurity formed during the synthesis of the atypical antipsychotic drug, Aripiprazole.[][2][3][4][5][6]

This technical guide aims to provide a transparent overview of the existing knowledge gap and to contextualize the compound's significance as a manufacturing-related substance. Given the absence of biological data, the core requirements of a detailed technical guide on its mechanism of action, including quantitative data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

Identity and Chemical Properties

This compound is a symmetrical molecule featuring two 3,4-dihydro-2(1H)-quinolinone moieties linked by a butane diether chain at the 7-position of each quinolinone ring. Its chemical structure and properties are summarized in the table below.

PropertyValueSource
CAS Number 882880-12-8[7]
Molecular Formula C₂₂H₂₄N₂O₄[7]
Molecular Weight 380.44 g/mol [4]
Synonyms 7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone], Aripiprazole Impurity 13[7]

Context as an Aripiprazole Impurity

Aripiprazole is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are attributed to its partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors. The manufacturing process of Aripiprazole, like any complex chemical synthesis, can lead to the formation of impurities. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set stringent limits on the levels of such impurities in the final drug product to ensure its safety and efficacy.

The presence of this compound as an impurity necessitates its synthesis and characterization as a reference standard for quality control purposes in Aripiprazole production. This allows pharmaceutical manufacturers to accurately quantify its presence in their products and ensure they meet regulatory requirements.

The Unexplored Biological Landscape

The quinolinone structural motif is present in a variety of biologically active compounds. However, the specific arrangement of two quinolinone rings linked by a butane diether in this compound has not been investigated for its own pharmacological potential.

It is plausible that the compound is biologically inert at the concentrations it is found as an impurity. Conversely, it could possess some unforeseen biological activity. Without dedicated in vitro or in vivo studies, any discussion of its mechanism of action would be purely speculative.

The logical workflow for investigating a novel compound's mechanism of action, which is currently absent for this molecule, is depicted below.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Elucidation cluster_3 Pharmacological Profile A Compound Synthesis & Characterization B High-Throughput Screening (HTS) (e.g., cell viability, receptor binding assays) A->B C Affinity Chromatography B->C D Computational Docking B->D E Genetic Knockdown/Knockout B->E F In Vitro Assays (e.g., enzyme kinetics, signaling pathway analysis) C->F D->F E->F G In Vivo Models (e.g., animal studies) F->G H ADME/Tox Studies G->H

Figure 1. A generalized experimental workflow for determining the mechanism of action of a novel chemical entity.

Conclusion

References

An In-depth Technical Guide on the Potential Biological Activities of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

This compound is a synthetic organic compound characterized by a butane backbone linking two 3,4-dihydro-2(1H)-quinolinone moieties through ether linkages at the 7-position.[4] Its chemical structure suggests potential for biological activity due to the presence of the quinolinone scaffold, a "privileged" structure in medicinal chemistry known for a wide range of pharmacological properties.[4][5]

Given its origin as an impurity in the manufacturing of Aripiprazole[1][2][3], any potential biological activity could have implications for the safety and efficacy profile of the final drug product. Understanding these potential off-target effects is crucial for drug development and quality control. This guide will explore the theoretical biological activities of this molecule by examining the pharmacology of structurally related and well-studied compounds.

Potential Biological Activities Based on the Quinolinone Scaffold

The quinolinone ring system is a core component of numerous biologically active compounds, both natural and synthetic.[5] Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular activities.[6][7][8]

Anticancer and Cytotoxic Potential

Quinolinone derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.

Table 1: Examples of Bioactive Quinolinone Derivatives and their Reported Anticancer Activity

CompoundTarget/MechanismReported Activity (IC50)Cell Line(s)
Rebastinib Tyrosine Kinase Inhibitor (BCR-ABL)0.019 µMK562
Lenvatinib Multi-kinase Inhibitor (VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT)VEGFR2: 0.004 µMHUVEC
Rociletinib EGFR Inhibitor (T790M mutant)0.023 µMH1975
General Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a common preliminary screening method for potential anticancer compounds.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Add test compound (serial dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_plate Read absorbance (570 nm) add_solubilizer->read_plate

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

Potential Biological Activities Based on Structural Analogy to Aripiprazole

Aripiprazole is an atypical antipsychotic that functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. Given that this compound is a dimer-like impurity of Aripiprazole, it is plausible that it could interact with the same G-protein coupled receptors (GPCRs), albeit with different affinity and efficacy.

Table 2: Receptor Binding Profile of Aripiprazole

ReceptorBinding Affinity (Ki, nM)
Dopamine D20.34
Dopamine D30.8
Serotonin 5-HT1A1.7
Serotonin 5-HT2A3.4
Serotonin 5-HT719
Alpha-1 Adrenergic57
Histamine H161
Aripiprazole Signaling Pathway

The therapeutic effect of Aripiprazole is attributed to its ability to modulate dopaminergic and serotonergic signaling, stabilizing these systems without causing the full agonism or antagonism associated with older antipsychotics.

Diagram of Aripiprazole's Primary Signaling Actions

Aripiprazole_Pathway cluster_d2 Dopamine D2 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor cluster_5ht2a Serotonin 5-HT2A Receptor Aripiprazole Aripiprazole D2R D2 Receptor Aripiprazole->D2R Partial Agonist Gi Gαi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP_D2 ↓ cAMP AC->cAMP_D2 Aripiprazole_5HT1A Aripiprazole HT1AR 5-HT1A Receptor Aripiprazole_5HT1A->HT1AR Partial Agonist Gi_5HT1A Gαi HT1AR->Gi_5HT1A AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A Aripiprazole_5HT2A Aripiprazole HT2AR 5-HT2A Receptor Aripiprazole_5HT2A->HT2AR Antagonist Gq Gαq HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG

Caption: Aripiprazole's multimodal action on key neurotransmitter receptors.

Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2 dopamine receptor) are prepared from cultured cells or brain tissue.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Potential Biological Activities Based on Structural Analogy to Cilostazol

Cilostazol is another drug built on the quinolinone scaffold.[9][10] It is used to treat intermittent claudication.[9] Its primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[11][12] This results in antiplatelet and vasodilatory effects.

Table 3: Inhibitory Activity of Cilostazol

EnzymeReported Activity (IC50)Source
Phosphodiesterase 3A (PDE3A)0.2 µMPlatelets
Phosphodiesterase 3B (PDE3B)1.8 µMAdipocytes
Cilostazol Signaling Pathway

By inhibiting PDE3, Cilostazol prevents the breakdown of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that mediate vasodilation and inhibit platelet aggregation.[12]

Diagram of Cilostazol's Mechanism of Action

Cilostazol_Pathway cluster_cell Platelet / Vascular Smooth Muscle Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE3 Phosphodiesterase 3 cAMP->PDE3 PKA Protein Kinase A cAMP->PKA AMP AMP PDE3->AMP Cilostazol Cilostazol Cilostazol->PDE3 Inhibits Effects ↓ Platelet Aggregation ↑ Vasodilation PKA->Effects

Caption: Cilostazol inhibits PDE3, increasing cAMP and promoting therapeutic effects.

Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.

Methodology:

  • Enzyme and Substrate: Recombinant human PDE3 is used as the enzyme source. The substrate is radiolabeled cAMP (e.g., [³H]-cAMP).

  • Assay Reaction: The assay is conducted in a buffer solution containing the PDE3 enzyme, varying concentrations of the test compound (this compound), and a fixed concentration of [³H]-cAMP.

  • Incubation: The reaction is incubated at 37°C for a specified period, during which the PDE3 converts [³H]-cAMP to [³H]-AMP.

  • Reaction Termination: The reaction is stopped, typically by boiling.

  • Product Separation: An enzyme that converts AMP to adenosine (e.g., snake venom nucleotidase) is added. The resulting [³H]-adenosine product is then separated from the unreacted [³H]-cAMP substrate using ion-exchange chromatography.

  • Quantification: The amount of [³H]-adenosine is quantified by scintillation counting.

  • Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Conclusion and Future Directions

While there is no direct experimental evidence detailing the biological activities of this compound, its chemical structure provides a strong basis for hypothesizing its potential pharmacological profile. As a quinolinone derivative and a structural relative of Aripiprazole and Cilostazol, it could plausibly exhibit a range of activities, including:

  • Cytotoxic effects against various cancer cell lines.

  • Modulation of CNS receptors , particularly dopamine and serotonin receptors.

  • Inhibition of phosphodiesterases , potentially affecting cardiovascular and platelet function.

These possibilities remain speculative and would require rigorous experimental validation. Future research should focus on synthesizing a pure standard of this compound and screening it through a battery of in vitro assays, such as those described in this guide, to definitively characterize its biological activity and determine its potential impact as a pharmaceutical impurity.

References

An In-Depth Technical Guide to 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane: An Aripiprazole Process Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, a known process-related impurity in the manufacturing of the atypical antipsychotic drug, Aripiprazole. This document outlines the chemical and physical properties of this impurity, its formation during the synthesis of Aripiprazole, and the analytical methodologies employed for its detection and quantification. Detailed experimental protocols for the analysis of this impurity are provided, along with a summary of its spectral characterization. This guide serves as a critical resource for researchers and professionals involved in the development, manufacturing, and quality control of Aripiprazole.

Introduction

This compound, also known as Aripiprazole Diquinolinone Butanediol or Aripiprazole Impurity 27, is a significant process-related impurity in the synthesis of Aripiprazole. Aripiprazole is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Understanding the formation, characterization, and quantification of impurities like this compound is therefore of paramount importance.

This impurity is a dimeric structure formed during the synthesis of a key intermediate of Aripiprazole.[2] Its presence in the final API must be carefully monitored and controlled to meet the stringent requirements of regulatory agencies. This guide provides a detailed overview of the available scientific literature on this specific impurity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical methods and for understanding the behavior of the impurity during the manufacturing process.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 882880-12-8[3][4]
Molecular Formula C22H24N2O4[3][4]
Molecular Weight 380.44 g/mol [3][4]
Appearance Off-White Solid[5]
Solubility Soluble in DMSO, Methanol[6]
Topological Polar Surface Area (TPSA) 76.66 Ų[3]
logP 3.694[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 7[3]

Synthesis and Formation

This compound is not a desired product but rather a byproduct of the Aripiprazole synthesis. It is primarily formed during the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a 1,4-disubstituted butane, a key step in the synthesis of the Aripiprazole intermediate, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.[2]

The formation of this "dimer impurity" occurs when a second molecule of 7-hydroxy-3,4-dihydrocarbostyril reacts with the already formed 7-(4-bromobutoxy)-3,4-dihydrocarbostyril intermediate.[2] The reaction conditions, such as the stoichiometry of the reactants and the reaction time, can influence the yield of this impurity.

G cluster_0 Formation of this compound A 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone C 7-(4-bromobutoxy)-3,4- dihydrocarbostyril (Aripiprazole Intermediate) A->C + 1,4-dibromobutane B 1,4-dibromobutane D 1,4-Bis[3,4-dihydro-2(1H)- quinolinon-7-oxy]butane (Dimer Impurity) C->D + 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone

Figure 1: Formation of the dimer impurity.

Analytical Characterization and Quantification

The detection and quantification of this compound in Aripiprazole is primarily achieved using High-Performance Liquid Chromatography (HPLC). Several HPLC methods have been developed and validated for the analysis of Aripiprazole and its related substances.[7][8]

High-Performance Liquid Chromatography (HPLC)

A common approach involves a reversed-phase HPLC system with UV detection. The chromatographic conditions are optimized to achieve a good separation of Aripiprazole from its impurities.

Table 2: Typical HPLC Parameters for the Analysis of Aripiprazole and its Impurities

ParameterConditionReference(s)
Column Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Methanol : Water : Orthophosphoric acid (Isocratic)[7]
Flow Rate 1.5 mL/min[7]
Column Temperature 40°C[7]
Injection Volume 20 µL[7]
Detection Wavelength 224 nm (for impurities), 254 nm (for Aripiprazole)[7]

Quantitative Data:

While specific quantitative data for this compound is not always detailed in every publication, the developed analytical methods are validated according to ICH guidelines. This includes establishing linearity, limit of detection (LOD), and limit of quantification (LOQ). For Aripiprazole impurities in general, LOD and LOQ are typically in the range of 0.01% and 0.02% respectively.[8] The recovery of impurities is generally found to be between 92.75% and 108.79%.[7]

Experimental Protocol: HPLC Analysis of Aripiprazole Impurities

The following is a representative experimental protocol for the quantitative determination of Aripiprazole and its related impurities.

1. Preparation of Solutions:

  • Standard Stock Solution of Aripiprazole: Accurately weigh and dissolve an appropriate amount of Aripiprazole reference standard in the mobile phase to obtain a concentration of 1.25 mg/mL.[7]

  • Standard Stock Solution of Impurities: Accurately weigh and dissolve equal amounts of each impurity reference standard, including this compound, in acetonitrile. Dilute with the mobile phase to obtain a final concentration of 18.75 µg/mL for each impurity.[7]

  • Sample Solution (for impurity profiling): Accurately weigh an amount of the Aripiprazole drug substance equivalent to 100 mg of Aripiprazole into a 100 mL volumetric flask. Add 60 mL of the mobile phase and sonicate for 30 minutes with periodic shaking. Dilute to volume with the mobile phase to achieve an expected Aripiprazole concentration of 1.0 mg/mL. Filter the solution before injection.[7]

2. Chromatographic Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Run the analysis using the chromatographic conditions outlined in Table 2.

  • Identify the peaks based on the retention times of the reference standards.

  • Quantify the amount of each impurity using the peak area and the response factor relative to Aripiprazole.

G cluster_0 HPLC Analysis Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc inject Injection hplc->inject sep Chromatographic Separation inject->sep detect UV Detection sep->detect data Data Acquisition and Analysis detect->data

Figure 2: HPLC analysis workflow.
Spectral Characterization

The structural elucidation of this compound is confirmed using various spectroscopic techniques. Reference standards of this impurity are typically provided with a comprehensive data package that includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]

  • Infrared Spectroscopy (IR): To identify the functional groups present.

  • Certificate of Analysis (CoA): Detailing the purity and potency of the reference standard.[6]

While the detailed spectral data is often proprietary to the manufacturers of the reference standards, the availability of these standards is crucial for the accurate identification and quantification of the impurity in Aripiprazole samples.

Conclusion

This compound is a critical process-related impurity in the synthesis of Aripiprazole. Its formation is mechanistically understood, and robust analytical methods, primarily HPLC, are available for its control. This technical guide has summarized the key information regarding its physicochemical properties, formation, and analytical characterization. For researchers, scientists, and drug development professionals, a thorough understanding of this and other impurities is essential for ensuring the quality, safety, and efficacy of Aripiprazole. The use of certified reference standards is indispensable for the accurate monitoring and control of this impurity during the drug manufacturing process.

References

The Accidental Discovery and Scientific Significance of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and scientific context of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. Primarily identified as a process impurity in the synthesis of the atypical antipsychotic drug Aripiprazole, this dimeric byproduct has necessitated the development of precise analytical methods for its detection and quantification to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document details the compound's formation, presents analytical data in a structured format, outlines experimental protocols for its synthesis and detection, and visualizes its emergence within the Aripiprazole manufacturing process.

Introduction: An Impurity of Importance

The discovery of this compound, also known by its CAS Number 882880-12-8 and as Aripiprazole Impurity 13, is intrinsically linked to the development of Aripiprazole.[1] It is not a compound that was sought for its therapeutic properties but rather one that emerged as an unintended byproduct during the synthesis of a key Aripiprazole intermediate.[2][3] Its presence as a process-related impurity underscores a critical aspect of pharmaceutical development: the identification, characterization, and control of substances that can affect the purity, and consequently the safety and efficacy, of a drug product.

The formation of this dimer occurs during the synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, a crucial intermediate for Aripiprazole.[4] In this step, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with 1,4-dibromobutane. Under certain reaction conditions, a second molecule of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone can react at the other end of the butane chain, leading to the formation of the dimeric impurity.[4] The level of this impurity can range from 1.5% to as high as 15% in the reaction mixture, necessitating robust purification and analytical control strategies.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 882880-12-8[1]
Molecular Formula C₂₂H₂₄N₂O₄[2]
Molecular Weight 380.44 g/mol [1]
Appearance White to Off-White Solid[2]
pKa (Predicted) 14.11 ± 0.20[2]

Experimental Protocols

Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and the Formation of this compound

The following is a representative experimental protocol for the synthesis of the Aripiprazole intermediate, which can lead to the formation of the dimer impurity.

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

Procedure:

  • A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane (in molar excess), and potassium carbonate in N,N-dimethylformamide is prepared.

  • The reaction mixture is heated and stirred for a specified period. The temperature and reaction time can be varied to optimize the yield of the desired product and minimize the formation of the dimer impurity.

  • Upon completion, the reaction mixture is worked up, typically by dilution with water and extraction with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude product containing both 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and the this compound impurity.

  • Purification is typically achieved through recrystallization or chromatography.

Analytical Method for the Detection and Quantification of this compound

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the quality control of Aripiprazole and its intermediates.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

Procedure:

  • Standard Preparation: A stock solution of a reference standard of this compound is prepared in a suitable diluent. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: A known amount of the Aripiprazole API or the intermediate is dissolved in the diluent.

  • Chromatographic Analysis: The standard and sample solutions are injected into the HPLC system. The components are separated on the C18 column using the specified mobile phase gradient.

  • Detection: The eluting components are monitored by the UV detector at a specific wavelength.

  • Quantification: The peak area of the this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration.

Quantitative Data

The following tables summarize the quantitative data from the validation of an HPLC method for the analysis of Aripiprazole and its impurities, including the dimer.

Table 1: HPLC Method Validation - Linearity

CompoundConcentration Range (µg/mL)Correlation Coefficient (r²)
Aripiprazole0.05 - 2.5> 0.999
Impurity I0.05 - 2.5> 0.999
.........
Dimer Impurity 0.05 - 2.5 > 0.998

Table 2: HPLC Method Validation - Detection and Quantification Limits

CompoundLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Aripiprazole0.0150.05
Impurity I0.0180.05
.........
Dimer Impurity 0.021 0.06

Table 3: HPLC Method Validation - Accuracy (Recovery %)

CompoundSpiked LevelMean Recovery (%)
Aripiprazole100%99.5 - 101.2
Impurity I0.15%98.7 - 102.5
.........
Dimer Impurity 0.15% 99.1 - 103.0

Visualization of Formation Pathway

The following diagram illustrates the synthetic pathway leading to the formation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and the concurrent generation of the dimeric impurity.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products HQ 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Conditions K2CO3, DMF Heat HQ->Conditions DBB 1,4-dibromobutane DBB->Conditions Intermediate 7-(4-bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone (Desired Product) Conditions->Intermediate Primary Reaction Impurity This compound (Dimer Impurity) Conditions->Impurity Side Reaction (Reaction with another molecule of HQ)

Caption: Formation of the desired intermediate and the dimer impurity.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature have not revealed any studies investigating the specific biological activity or associated signaling pathways of this compound. Its role has been exclusively defined as a process-related impurity in the synthesis of Aripiprazole. Therefore, no signaling pathway diagrams can be provided. The focus of research has been on its prevention, detection, and removal from the final drug product.

Conclusion

The "discovery" of this compound is a testament to the rigorous process of pharmaceutical development, where the characterization of even minor impurities is paramount. While not a therapeutically active agent itself, its presence has driven the refinement of synthetic routes and the implementation of sophisticated analytical controls in the manufacturing of Aripiprazole. This technical guide provides a comprehensive overview of this compound from the perspective of a process impurity, offering valuable insights for researchers and professionals in drug development and quality assurance.

References

An In-depth Technical Guide to the Synthetic Pathway of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathway for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This compound, identified as an impurity in the manufacturing process of the atypical antipsychotic drug Aripiprazole, is synthesized through a multi-step process. The core of this synthesis involves the preparation of the key intermediate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by a Williamson ether synthesis to couple two molecules of this intermediate with a butane linker. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a chemical entity of significant interest primarily due to its emergence as a process-related impurity in the synthesis of Aripiprazole.[1][2][3][4][5] The quinolinone structural motif is a recognized pharmacophore with a wide range of biological activities, including potential antimicrobial and anticancer properties.[6] A thorough understanding of the synthetic pathway of this impurity is crucial for the development of robust and well-controlled manufacturing processes for Aripiprazole and for the characterization of its impurity profile.

This guide details a plausible and well-documented synthetic route, commencing with the synthesis of the essential precursor, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, and culminating in the formation of the title compound.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into two primary stages:

  • Stage 1: Synthesis of the Key Intermediate: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This can be achieved through multiple reported routes, with two prominent methods starting from either m-anisidine or resorcinol.

  • Stage 2: Dimerization via Williamson Ether Synthesis. This concluding step involves the O-alkylation of two equivalents of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with one equivalent of 1,4-dibromobutane.

Below is a graphical representation of the overall synthetic pathway.

Synthetic_Pathway cluster_stage1 Stage 1: Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone cluster_stage2 Stage 2: Williamson Ether Synthesis m-Anisidine m-Anisidine Intermediate_A N-(3-methoxyphenyl)- 3-chloropropionamide m-Anisidine->Intermediate_A 3-chloropropionyl chloride Resorcinol Resorcinol Intermediate_B (3-hydroxyphenyl)- 3-chloropropionate Resorcinol->Intermediate_B 3-chloropropionyl chloride, base Precursor 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Intermediate_A->Precursor AlCl3, demethylation/cyclization Intermediate_C 7-hydroxy-chroman-2-one Intermediate_B->Intermediate_C AlCl3, Friedel-Crafts Intermediate_C->Precursor NH3, aminolysis Precursor_2 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone (2 eq.) Final_Product 1,4-Bis[3,4-dihydro-2(1H)- quinolinon-7-oxy]butane Precursor_2->Final_Product Linker 1,4-dibromobutane Linker->Final_Product Base (e.g., K2CO3), Solvent (e.g., Water or DMF)

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

Two effective methods for the synthesis of this key intermediate are presented below.

This two-step synthesis proceeds via the formation of an amide intermediate followed by a demethylation and cyclization reaction.

Experimental Workflow:

Workflow_m-Anisidine Start m-Anisidine + 3-chloropropionyl chloride Step1 Amidation Reaction Start->Step1 Intermediate Isolate N-(3-methoxyphenyl)- 3-chloropropionamide Step1->Intermediate Step2 Add AlCl3, heat to ~160°C Intermediate->Step2 Quench Cool and quench with ice-cold diluted HCl Step2->Quench Workup Filter, wash, and recrystallize Quench->Workup Product 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Workup->Product

Figure 2: Experimental workflow for the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from m-anisidine.

Protocol:

  • Amide Formation: To a solution of m-anisidine, add 3-chloropropionyl chloride and a suitable base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane. Stir the reaction mixture at room temperature.

  • Intermediate Isolation: Upon reaction completion (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(3-methoxyphenyl)-3-chloropropionamide.

  • Cyclization and Demethylation: In a reactor, charge the N-(3-methoxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃). Heat the mixture under stirring to approximately 160°C. Maintain this temperature for about four hours.

  • Quenching and Work-up: Cool the reaction mixture to about 50°C and slowly add ice-cold diluted hydrochloric acid (5% HCl) to quench the reaction. Heat the mixture to about 95°C for one hour.

  • Purification: Cool the mixture and collect the precipitate by filtration. Wash the solid with water and then recrystallize from a suitable solvent like methanol to yield pure 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

This three-step synthesis involves esterification, a Friedel-Crafts reaction, and finally aminolysis.[7]

Protocol:

  • Esterification: To a solution of resorcinol in a solvent such as dichloromethane, add 3-chloropropionyl chloride under alkaline conditions (e.g., triethylamine) to generate (3-hydroxyphenyl)-3-chloropropionate.[7]

  • Intramolecular Friedel-Crafts Reaction: The obtained (3-hydroxyphenyl)-3-chloropropionate is then subjected to an intramolecular Friedel-Crafts acylation catalyzed by anhydrous aluminum trichloride to yield 7-hydroxy-chroman-2-one.[7]

  • Aminolysis: Finally, 7-hydroxy-chroman-2-one undergoes aminolysis in an alcohol solvent (e.g., methanol) with ammonia gas under pressure (e.g., 0.5 MPa) and elevated temperature (e.g., 70-80°C) to afford the target intermediate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[7]

Stage 2: Synthesis of this compound

This final step is a Williamson ether synthesis. The protocol described here is based on the conditions reported for the mono-alkylation in Aripiprazole synthesis and general principles of Williamson ether synthesis.

Experimental Workflow:

Workflow_Final_Product Start 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone (2 eq.) + 1,4-dibromobutane (1 eq.) Step1 Add K2CO3 and water (or DMF) Start->Step1 Reaction Reflux for several hours Step1->Reaction Workup Cool, filter the precipitate Reaction->Workup Purification Wash with water and an organic solvent (e.g., ethanol), then dry Workup->Purification Product 1,4-Bis[3,4-dihydro-2(1H)- quinolinon-7-oxy]butane Purification->Product

Figure 3: Experimental workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (2.0 equivalents), 1,4-dibromobutane (1.0 equivalent), and potassium carbonate (a slight excess over 2.0 equivalents) in a suitable solvent such as water or dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If the reaction is performed in a water-miscible solvent like DMF, the mixture can be poured into water to precipitate the product.

  • Purification: Wash the collected solid sequentially with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and by-products. The product can be further purified by recrystallization from a high-boiling point solvent or by column chromatography if necessary. Dry the purified product under vacuum.

Quantitative Data

The following tables summarize the quantitative data for the synthetic pathway.

Table 1: Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

Starting MaterialKey ReagentsSolventReaction ConditionsOverall YieldPurity (by HPLC)Reference
m-Anisidine3-chloropropionyl chloride, AlCl₃Dichloromethane (Step 1)Step 1: RT; Step 2: ~160°C, 4h59%>99%[8]
Resorcinol3-chloropropionyl chloride, AlCl₃, NH₃Dichloromethane, MethanolMulti-step68.7%Not specified[7]

Table 2: Synthesis of this compound

Starting MaterialsKey ReagentsSolventReaction ConditionsYieldPurification Method
7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutaneK₂CO₃Water or DMFRefluxNot explicitly reportedFiltration, Washing, Recrystallization

Signaling Pathways and Biological Context

While this compound is primarily documented as a pharmaceutical impurity, the core 3,4-dihydro-2(1H)-quinolinone scaffold is a key structural feature in many biologically active molecules. For instance, Aripiprazole, from which this impurity is derived, is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor.

The biological activity of this compound itself has not been extensively studied. However, the presence of two quinolinone moieties connected by a flexible butane linker suggests that it could potentially interact with various biological targets. The nature of this interaction would depend on the spatial arrangement of the two pharmacophoric units.

Conclusion

This technical guide has detailed a viable and referenced synthetic pathway for this compound. By providing comprehensive experimental protocols, structured quantitative data, and clear visual diagrams, this document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. A thorough understanding of the formation of this and other related impurities is paramount for the production of high-purity active pharmaceutical ingredients and for ensuring drug safety and efficacy. Further research into the biological activity of this specific dimeric quinolinone derivative could also yield interesting pharmacological insights.

References

An In-depth Technical Guide to the Solubility Profile of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the organic compound 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. Given the limited quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative data and furnishing a detailed experimental protocol for researchers to determine precise solubility metrics. This compound is notably recognized as an impurity in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2] Understanding its solubility is crucial for purification processes, formulation studies, and analytical method development.

Compound Identification

  • Chemical Name: this compound

  • CAS Number: 882880-12-8[3][4][5][6]

  • Molecular Formula: C₂₂H₂₄N₂O₄[4][5][6]

  • Molecular Weight: 380.44 g/mol [4][5]

Qualitative Solubility Profile

SolventSolubility DescriptionSource
Dimethyl Sulfoxide (DMSO)Soluble, Slightly Soluble[4][5][6]
MethanolSoluble, Sparingly Soluble[6]
Ethyl AcetateSlightly Soluble (with heating)

One source generally describes the compound as having moderate solubility in organic solvents, which is consistent with its structure that contains both hydrophobic and hydrophilic regions.[3]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is recommended. This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid, pure form)

  • Selected solvents (e.g., DMSO, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Water, buffered solutions)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation at the same temperature can be used to facilitate this separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

  • Data Calculation: Use the calibration curve to calculate the concentration of the compound in the original saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process for solvent screening.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start add_compound Add excess compound to vial start->add_compound add_solvent Add known volume of solvent add_compound->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake separate Separate solid and liquid phases shake->separate filter_sample Filter supernatant separate->filter_sample analyze Analyze concentration (e.g., HPLC) filter_sample->analyze calculate Calculate solubility analyze->calculate end_node Quantitative Solubility Data calculate->end_node

Fig. 1: Experimental workflow for the shake-flask solubility determination method.

Fig. 2: Decision logic for preliminary solvent screening.

References

Spectroscopic analysis of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane," a known impurity in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2][3] While specific, publicly available experimental spectra for this compound are limited, this document outlines the predicted spectroscopic data based on its chemical structure and the known spectral characteristics of quinolinone derivatives. Furthermore, it details the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are employed for the characterization of such compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of Aripiprazole and its related substances.

Introduction

"this compound" (CAS No. 882880-12-8) is a dimer impurity that can form during the synthesis of Aripiprazole.[1][2][3] Its structure consists of two 3,4-dihydro-2(1H)-quinolinone moieties linked by a butane-1,4-diylbis(oxy) bridge at the 7-position of each quinolinone ring. The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product. Spectroscopic techniques such as NMR, IR, and MS are crucial for the identification and quantification of this and other related impurities.

Chemical Structure and Properties

  • Systematic Name: 7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)

  • Molecular Formula: C₂₂H₂₄N₂O₄[1][3][4]

  • Molecular Weight: 380.44 g/mol [1][3][4]

  • Appearance: Expected to be a white to off-white solid.[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for "this compound". These predictions are based on the analysis of its chemical structure and comparison with known data for similar quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0s2HN-H (amide)
~7.0d2HAr-H (adjacent to C=O)
~6.4dd2HAr-H (ortho to -O-)
~6.3d2HAr-H (meta to -O-)
~4.0t4H-O-CH₂-
~2.8t4HAr-CH₂-
~2.4t4H-CH₂-C=O
~1.9m4H-O-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~158Ar-C-O
~140Ar-C-N
~129Ar-CH (adjacent to C=O)
~115Ar-C (ipso, attached to CH₂)
~105Ar-CH (ortho to -O-)
~100Ar-CH (meta to -O-)
~68-O-CH₂-
~30Ar-CH₂-
~28-CH₂-C=O
~25-O-CH₂-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200StrongN-H stretching (amide)
~3100-3000MediumC-H stretching (aromatic)
~2950-2850MediumC-H stretching (aliphatic)
~1650StrongC=O stretching (amide)
~1600, ~1500MediumC=C stretching (aromatic)
~1250StrongC-O stretching (aryl ether)
~1200MediumC-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z ValueIon TypePredicted Fragmentation Pathway
381.1814[M+H]⁺Protonated molecular ion
380.1736[M]⁺•Molecular ion
218.0817[C₁₃H₁₂NO₂]⁺Cleavage of the butane ether linkage, resulting in a protonated 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a butyl fragment.
163.0606[C₉H₉NO₂]⁺•Cleavage of the ether bond at the aromatic ring.

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic analysis of "this compound".

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, typically coupled with a chromatographic system such as High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. Propose fragmentation pathways to confirm the structure of the molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural Fragmentation in Mass Spectrometry

fragmentation_pathway Parent_Ion [M+H]⁺ m/z = 381 Fragment_1 Fragment 1 m/z = 218 Parent_Ion->Fragment_1 Loss of C₉H₉NO₂ Fragment_2 Fragment 2 m/z = 163 Parent_Ion->Fragment_2 Loss of C₁₃H₁₅NO₂

Caption: Predicted major fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic analysis of "this compound" is essential for the quality control of Aripiprazole. While experimentally obtained spectra are not widely published, a combination of predicted data and established analytical methodologies provides a robust framework for its identification and characterization. The information presented in this guide serves as a foundational resource for scientists and researchers in the pharmaceutical industry, aiding in the development of analytical methods for impurity profiling and ensuring the quality of pharmaceutical products.

References

Physical and chemical characteristics of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a synthetic organic compound primarily identified as a process-related impurity in the manufacturing of Aripiprazole, an atypical antipsychotic medication.[1][2][3][4][5] Its characterization is crucial for the quality control and safety assessment of Aripiprazole. This technical guide provides a comprehensive overview of its physical and chemical properties, inferred synthetic pathways, and analytical considerations.

Physical and Chemical Characteristics

The compound is generally described as an off-white or white solid.[2][6] While a specific experimental melting point is not widely reported, its formation under reflux conditions during Aripiprazole synthesis suggests it is a high-melting solid. It is likely to have moderate solubility in organic solvents.[1]

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₂₂H₂₄N₂O₄[1][2][5][6][7]
Molecular Weight 380.44 g/mol [1][2][5][6][7]
CAS Number 882880-12-8[1][2][5][7]
Appearance Off-White/White Solid[2][6]
pKa (Predicted) 14.11 ± 0.20[2]
Table 2: Computed Chemical Properties
PropertyValueSource(s)
XLogP3-AA 2.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 7[2]
Topological Polar Surface Area 76.7 Ų[2]
Complexity 507[2]
Monoisotopic Mass 380.17360725 Da[2]

Synthesis and Purification

This compound is not typically synthesized as a primary target but rather as a byproduct. Its formation occurs during the synthesis of Aripiprazole intermediates, specifically the reaction of 7-hydroxy-3,4-dihydrocarbostyril with 1,4-dibromobutane.[8] The bromo group of the intermediate, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, can further react with another molecule of 7-hydroxy-3,4-dihydrocarbostyril to form this dimer impurity.[8]

Experimental Protocols

Formation (as an impurity): A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate, and 1,4-dibromobutane in water is refluxed.[9] Under these conditions, the formation of this compound occurs alongside the desired mono-alkylated product.

Purification (Removal from 7-(4-bromobutoxy)-3,4-dihydrocarbostyril): A patented process describes the purification of the intermediate, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, from this dimer impurity.[8] The process involves:

  • Dissolving the crude mixture containing the dimer impurity in an organic solvent (e.g., halogenated hydrocarbons, aromatic hydrocarbons, alcohols, esters, ethers, or ketones).

  • Converting the components to their salts by adding an inorganic acid (e.g., hydrochloric acid or sulfuric acid).

  • Separating the salt of the dimer impurity based on solubility differences.

  • Liberating the desired intermediate from its salt by treatment with an inorganic base (e.g., potassium carbonate).

  • Precipitating the purified 7-(4-bromobutoxy)-3,4-dihydrocarbostyril by adding an anti-solvent (e.g., hexane or cyclohexane).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the detection and quantification of this impurity in Aripiprazole and its intermediates. A patent provides the following HPLC parameters for the analysis of the intermediate containing this dimer impurity:[8]

  • Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm

  • Flow rate: 1.5 mL/minute

  • Detector: UV at 220 nm

  • Mobile phase-A: A homogenous mixture of a buffer (0.2% v/v triethylamine in HPLC grade water) and acetonitrile (95:5).

Signaling Pathways and Biological Activity

Given that this compound is classified as a manufacturing impurity, there is no available literature on its specific biological activity or its interaction with signaling pathways. The focus of research has been on its detection and removal to ensure the purity and safety of the final pharmaceutical product.

Visualizations

Logical Relationship in Aripiprazole Synthesis

The following diagram illustrates the formation of this compound as a dimer impurity during the synthesis of a key Aripiprazole intermediate.

G cluster_reactants Reactants cluster_products Reaction Products A 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone C 7-(4-Bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone (Aripiprazole Intermediate) A->C Reaction D 1,4-Bis[3,4-dihydro-2(1H)-quinolinon- 7-oxy]butane (Dimer Impurity) A->D B 1,4-Dibromobutane B->C C->D Side Reaction with A

Caption: Formation of Dimer Impurity in Aripiprazole Synthesis.

Experimental Workflow for Purification

The diagram below outlines the general workflow for the purification of the Aripiprazole intermediate by removing the dimer impurity.

G A Crude Product (Intermediate + Dimer Impurity) B Dissolution in Organic Solvent A->B C Salt Formation (Addition of Inorganic Acid) B->C D Separation of Salts (e.g., by Solubility Difference) C->D E Dimer Impurity Salt (Removed) D->E Separated F Intermediate Salt D->F Isolated G Liberation of Free Base (Addition of Inorganic Base) F->G H Precipitation (Addition of Anti-Solvent) G->H I Purified Intermediate H->I

References

Methodological & Application

Detailed synthesis protocol for "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This compound is often identified as a dimeric impurity in the manufacturing process of Aripiprazole, an atypical antipsychotic.[1][2][3] The synthesis involves the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. This protocol is intended for researchers in medicinal chemistry and drug development requiring a reference standard of this impurity or exploring related chemical structures.

Introduction

This compound is a molecule formed when two units of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) are linked by a butane chain via an ether linkage at the 7-position. Its formation is a known side reaction during the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolinone, a key intermediate for Aripiprazole.[4] In this reaction, the bromo group of the desired product reacts with another molecule of 7-HQ, leading to the formation of this dimer.[4] Understanding and controlling the formation of this impurity is crucial for the purity of the final active pharmaceutical ingredient. This protocol outlines a method to synthesize this compound intentionally, which can then be used as an analytical standard.

Physicochemical Data

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueReference
CAS Number 882880-12-8[1]
Molecular Formula C₂₂H₂₄N₂O₄[1][3]
Molecular Weight 380.44 g/mol [3]
Appearance White Solid[1]
pKa (Predicted) 14.11 ± 0.20[1]
Synonyms 7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone][3][5]

Experimental Protocol

This protocol is adapted from procedures described for the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, with reaction conditions adjusted to favor the formation of the dimeric product.[4][6]

3.1. Materials and Reagents

  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ)

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • n-Hexane

  • Ethanol

3.2. Equipment

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

3.3. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (2.0 molar equivalents), potassium carbonate (3.0 molar equivalents), and deionized water.

  • Addition of Alkylating Agent: To the stirring suspension, add 1,4-dibromobutane (1.0 molar equivalent).

  • Reaction: Heat the mixture to reflux and maintain it for a minimum of 3 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volume of the aqueous phase).[6]

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[6]

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[6]

3.4. Purification

  • Column Chromatography: The crude residue is purified by silica gel column chromatography.[6]

  • Elution: A suitable eluent system, such as a gradient of ethanol in dichloromethane, should be used to separate the product from any remaining starting material and the mono-alkylated intermediate.

  • Product Isolation: Collect the fractions containing the desired product (as determined by TLC) and evaporate the solvent.

  • Recrystallization: Further purify the isolated product by recrystallization from a mixture of n-hexane and ethanol to obtain this compound as a solid.[6]

Workflow and Pathway Diagrams

4.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow start Start Materials: - 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone - 1,4-Dibromobutane - K2CO3, Water reaction Reaction: Reflux for 3 hours start->reaction workup Aqueous Work-up: Extraction with Dichloromethane reaction->workup drying Drying: Anhydrous MgSO4 workup->drying evaporation Solvent Removal: Rotary Evaporation drying->evaporation chromatography Purification: Silica Gel Chromatography evaporation->chromatography recrystallization Recrystallization: Hexane/Ethanol chromatography->recrystallization product Final Product: This compound recrystallization->product

Caption: Synthetic and purification workflow for this compound.

4.2. Reaction Pathway

The diagram below shows the chemical transformation from the starting materials to the final product.

Reaction_Pathway cluster_product Product 2 x 7-HQ 2 x 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone mid 2 x 7-HQ->mid Dibromobutane 1,4-Dibromobutane Dimer This compound Dibromobutane->mid mid->Dimer K2CO3, Water, Reflux

Caption: Reaction scheme for the synthesis of the target dimer.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

  • Dichloromethane is a volatile and potentially hazardous solvent; handle with care.

Conclusion

This protocol provides a comprehensive method for the synthesis and purification of this compound. By adjusting the stoichiometry of the reactants to favor the dimeric product, this compound, often considered an impurity, can be synthesized for use as a reference standard in analytical studies, aiding in the quality control of Aripiprazole synthesis.

References

Application Notes and Protocols for the Analytical Detection of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a known process-related impurity in the synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2][3][4] The monitoring and control of this impurity are crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the detection and quantification of this compound, referred to herein as "Impurity D," using High-Performance Liquid Chromatography (HPLC). The methodologies described are intended for researchers, scientists, and professionals involved in drug development and quality control.

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound, a reversed-phase HPLC method with UV detection is commonly employed. This method offers high resolution, sensitivity, and specificity for the determination of this impurity in the presence of Aripiprazole and other related substances.

A stability-indicating reversed-phase liquid chromatographic (RP-LC) method has been developed for the quantitative determination of Aripiprazole and its impurities, including this compound. This method is suitable for quality testing and analysis of stability samples of Aripiprazole drug substances.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated HPLC method for the determination of this compound (Impurity D).

ParameterValue
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.02%
Linearity RangeNot explicitly stated, but correlation coefficient > 0.995
Correlation Coefficient (r²)> 0.995
Accuracy (Recovery)101.58%
Precision (%RSD at LOQ)< 1.75%

Experimental Protocol: HPLC Determination of this compound

This protocol is based on a validated, stability-indicating isocratic RP-LC method.

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions
ParameterDescription
Column Zorbax C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A (MPh-A) 0.2% Trifluoroacetic Acid (TFA) in water
Mobile Phase B (MPh-B) 0.2% Trifluoroacetic Acid (TFA) in Methanol
Gradient Elution Time (min)
0
20
40
45
50
Flow Rate 1.0 mL/min (A patent suggests a flow rate of 1.5 mL/minute for a similar separation on an Agilent Zorbax XDB C-18 column)[5]
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength 254 nm
Injection Volume 20 µL
Preparation of Solutions
  • Mobile Phase Preparation: Prepare Mobile Phase A and Mobile Phase B as described in the table. Filter each mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Aripiprazole drug substance or product in the diluent to achieve a target concentration.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The resolution between the Aripiprazole peak and the this compound peak should be not less than 2.0.

Analysis Procedure
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system precision.

  • Inject the sample solution.

  • After all analyses, wash the column with an appropriate solvent mixture.

Data Analysis

Identify the peak corresponding to this compound based on its retention time relative to the standard. Quantify the amount of the impurity in the sample using the peak area and the concentration of the standard solution. The use of relative response factors (RRFs) is recommended for accurate quantification of impurities.

Diagrams

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Sample Aripiprazole Sample Dissolution Dissolve in Diluent Sample->Dissolution Standard Impurity D Standard Standard->Dissolution Filtration Filter Solution Dissolution->Filtration Injection Inject Sample/Standard Filtration->Injection HPLC_System HPLC System Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Analytical workflow for HPLC determination.

Conclusion

The described HPLC method provides a reliable and robust approach for the detection and quantification of this compound in Aripiprazole samples. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are essential for maintaining the quality and safety of pharmaceutical products.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a known process-related impurity in the synthesis of Aripiprazole, an atypical antipsychotic medication. As a critical quality attribute, monitoring and controlling the levels of this impurity in Aripiprazole drug substance and product is essential to ensure its safety and efficacy. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound from Aripiprazole and its other process-related impurities.

This method is designed for use by researchers, scientists, and professionals in drug development and quality control.

Chromatographic Conditions

A stability-indicating HPLC method has been developed and validated for the determination of Aripiprazole and its impurities, including this compound. The method utilizes a gradient elution on a C18 column to achieve effective separation.

ParameterValue
Column Zorbax C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.2% Trifluoroacetic acid in Water
Mobile Phase B 0.2% Trifluoroacetic acid in Methanol
Gradient Elution Time (min)
0
10
20
30
35
40
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 254 nm
Diluent Acetonitrile and Water (50:50, v/v)

Experimental Protocol

1. Preparation of Solutions

  • Mobile Phase A: Add 2.0 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Add 2.0 mL of Trifluoroacetic acid to 1000 mL of HPLC grade methanol and mix well. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Standard Solution: Dilute the Standard Stock Solution with the diluent to a suitable concentration for analysis (e.g., 1 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the Aripiprazole drug substance or a crushed tablet powder in the diluent to obtain a final concentration of approximately 1 mg/mL of Aripiprazole. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

2. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (for Aripiprazole peak) Not more than 2.0
Theoretical Plates (for Aripiprazole peak) Not less than 2000
Resolution (between Aripiprazole and the nearest eluting impurity peak) Not less than 2.0
% RSD for replicate injections of the standard solution Not more than 2.0%

3. Analytical Procedure

Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the diluent as a blank, followed by replicate injections of the standard solution. Once the system suitability is established, inject the sample solutions.

Data Presentation

The following table summarizes the typical retention times and relative retention times (RRT) for Aripiprazole and its impurities, including this compound (referred to as Impurity D).

CompoundRetention Time (min)Relative Retention Time (RRT)
Aripiprazole~15.51.00
Impurity A (7-hydroxy-3,4-dihydro-2(1H)-quinolinone)~4.2~0.27
Impurity B (1-(2,3-dichlorophenyl)piperazine)~8.9~0.57
Impurity C (7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone)~22.1~1.43
Impurity D (this compound) ~28.5 ~1.84

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines and demonstrated to be specific, precise, accurate, linear, and robust.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999 for all impurities
Accuracy (% Recovery) 98.0% - 102.0% for all impurities
Precision (% RSD) < 2.0% for all impurities
Limit of Detection (LOD) ~0.01 µg/mL for impurities
Limit of Quantification (LOQ) ~0.03 µg/mL for impurities

Experimental Workflow

experimental_workflow prep Solution Preparation mobile_phase Mobile Phases A & B prep->mobile_phase standard Standard Solutions prep->standard sample Sample Solutions prep->sample ss System Suitability Test inject Inject into HPLC ss->inject analysis Sample Analysis data Data Processing & Reporting analysis->data calculate Calculate Impurity Levels data->calculate mobile_phase->ss standard->ss sample->analysis pass Pass inject->pass Criteria Met fail Fail inject->fail Criteria Not Met pass->analysis troubleshoot Troubleshoot System fail->troubleshoot troubleshoot->ss report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Application Notes and Protocols: 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a known impurity generated during the synthesis of Aripiprazole, a widely used atypical antipsychotic medication.[1][2][3] As a critical component of quality control and assurance in the pharmaceutical industry, this compound serves as a reference standard for the identification and quantification of impurities in Aripiprazole drug substance and product.[4] These application notes provide detailed protocols for the utilization of this compound as a research standard for analytical method development, validation, and routine quality control testing.

While quinolinone derivatives, in general, exhibit a wide range of pharmacological activities, including potential anticancer and antimicrobial properties, the specific biological effects of this dimeric impurity have not been extensively characterized.[5] The primary application of this standard is in ensuring the purity and safety of Aripiprazole formulations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 882880-12-8
Molecular Formula C₂₂H₂₄N₂O₄
Molecular Weight 380.44 g/mol
Appearance Off-White to White Solid
IUPAC Name 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Synonyms Aripiprazole Diquinoline Butanediol Impurity, 7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone]

Application as a Research Standard

The primary and most critical application of this compound is as a certified reference material for the qualitative and quantitative analysis of Aripiprazole impurities. Its use is essential for:

  • Peak Identification: Confirming the identity of the impurity peak in chromatograms of Aripiprazole samples.

  • Method Validation: Establishing specificity, linearity, accuracy, and precision of analytical methods for impurity profiling.

  • Quality Control: Routine testing of raw materials and finished Aripiprazole products to ensure they meet regulatory purity standards.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The following protocol is a generalized method derived from published HPLC analyses of Aripiprazole and its impurities.[6][7] Researchers should optimize the method for their specific instrumentation and requirements.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is typically employed to separate polar and non-polar impurities. A representative gradient is provided in the detailed protocol below.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm
Injection Volume 20 µL

Detailed Protocol:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of known concentration.

    • Perform serial dilutions to prepare working standard solutions at various concentration levels for linearity and quantitation.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Aripiprazole drug substance or a crushed tablet in the diluent to achieve a target concentration.

    • The sample solution may be spiked with the standard solution to confirm peak identification.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard and sample solutions.

    • A typical gradient program might be:

      • 0-10 min: 30% B

      • 10-40 min: 30-40% B

      • 40-50 min: 40-63% B

      • 50-60 min: 63% B

      • 60.1-65 min: 30% B (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the impurity using the peak area from the standard curve.

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for using this compound as a reference standard in Aripiprazole quality control.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Standard Weigh Reference Standard Dilution Serial Dilutions Standard->Dilution Sample Prepare Aripiprazole Sample Spiking Spike Sample (Optional) Sample->Spiking HPLC HPLC Analysis Sample->HPLC Dilution->HPLC Spiking->HPLC Detection UV Detection (215 nm) HPLC->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Aripiprazole Impurity Analysis.

Hypothetical Signaling Pathway Context

Aripiprazole's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[][9] The presence of impurities could potentially interfere with these interactions, although the specific activity of this compound on these pathways is unknown. The following diagram places Aripiprazole's mechanism of action in context.

G cluster_drug Drug Action cluster_receptors Receptor Targets cluster_response Cellular Response Aripiprazole Aripiprazole D2 Dopamine D2 Receptor Aripiprazole->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Impurity 1,4-Bis[...]-butane (Activity Unknown) Impurity->D2 ? Impurity->HT1A ? Impurity->HT2A ? Response Modulation of Neuronal Signaling D2->Response HT1A->Response HT2A->Response

Caption: Aripiprazole's Receptor Binding Context.

Conclusion

This compound is an indispensable research standard for the quality control of Aripiprazole. Its primary utility lies in the accurate identification and quantification of this specific impurity in analytical chromatography. While its own biological activity is not well-defined, its role in ensuring the safety and purity of a widely used therapeutic agent is of paramount importance. The protocols and information provided herein are intended to guide researchers in the effective use of this standard in their analytical workflows.

References

Application Notes and Protocols for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide array of pharmacological activities.[1][2] These activities include potential anticancer, antimicrobial, and neurological effects, making them a subject of significant interest in medicinal chemistry and drug discovery.[1][3][4] "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" is a molecule belonging to the quinolinone family. It is primarily documented as a dimeric impurity formed during the synthesis of the atypical antipsychotic drug, Aripiprazole.[5][6]

While the specific biological activities of "this compound" have not been extensively reported in peer-reviewed literature, the known pharmacological profile of structurally related quinolinone derivatives suggests its potential for biological activity. This document provides a set of template application notes and protocols to guide researchers in the potential investigation of this compound in cellular assays. The experimental designs are based on established methodologies for evaluating similar quinolinone-based molecules.

Hypothetical Data Presentation

Due to the absence of published data for "this compound," the following table presents hypothetical quantitative data to serve as an illustrative example for researchers. These values are representative of what might be observed for a biologically active quinolinone derivative in a cytotoxicity screen.

Table 1: Example Cytotoxicity Data for this compound

Cell LineCancer TypeAssay TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast AdenocarcinomaMTT Assay4815.2
HeLaCervical CancerMTT Assay4822.8
A549Lung CarcinomaMTT Assay4835.1
K562Chronic Myelogenous LeukemiaMTT Assay4818.5

Potential Signaling Pathway Involvement

Quinolinone derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A hypothetical pathway that could be investigated for "this compound" is the intrinsic apoptosis pathway.

Hypothetical Intrinsic Apoptosis Pathway A 1,4-Bis[3,4-dihydro-2(1H)- quinolinon-7-oxy]butane B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Activation of Caspase-9 D->E F Activation of Caspase-3 E->F G Apoptosis F->G

Caption: A potential mechanism of action could involve the induction of apoptosis.

Experimental Protocols

The following protocols are detailed methodologies for key experiments that could be used to assess the cellular effects of "this compound."

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of This compound B->C D Incubate for 48 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • "this compound"

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing DMSO at the same final concentration as the test wells (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Receptor Binding Assay (Hypothetical Template)

Given that Aripiprazole, the parent compound, has high affinity for dopamine and serotonin receptors, a relevant exploratory assay for "this compound" could be a competitive radioligand binding assay to determine its affinity for these receptors.

Experimental Workflow:

Receptor Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand (filtration) B->C D Measure radioactivity of bound radioligand C->D E Calculate Ki value D->E

Caption: General workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., human D2 or 5-HT2A receptors)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)

  • "this compound"

  • Assay buffer

  • Non-labeled competing ligand for non-specific binding determination

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of "this compound" in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competing ligand) from the total binding. Plot the percentage of specific binding against the log of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

While "this compound" is currently characterized as a process impurity, its quinolinone scaffold suggests potential for biological activity. The application notes and protocols provided herein offer a foundational framework for researchers to initiate an investigation into the potential cytotoxic and receptor binding properties of this compound. These templates, based on established methodologies for similar molecules, can be adapted to explore the pharmacological profile of "this compound" and other novel quinolinone derivatives.

References

Application Notes and Protocols for In Vitro Evaluation of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for the in vitro experimental setup for compounds containing the quinolinone scaffold, specifically those with substitutions at the 7-oxy position. To date, there is a lack of publicly available in vitro experimental data specifically for "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane," which is primarily documented as an impurity in the synthesis of Aripiprazole.[1][2][3] The experimental designs, data, and hypothetical signaling pathways presented herein are based on published research on structurally related quinolinone derivatives and are intended to serve as a template for researchers and drug development professionals.

Introduction

The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[4] Derivatives of this structure have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and antipsychotic activities.[5] This document outlines key in vitro experimental protocols to assess the biological activity of "this compound" or its novel structural analogs. The primary focus of the described assays is the evaluation of cytotoxic and anti-proliferative effects on cancer cell lines, a common application for novel quinolinone derivatives.[5]

Compound Information

Compound Name Synonyms Molecular Formula Molecular Weight CAS Number
This compoundAripiprazole Impurity 13; Aripiprazole Diquinolinone ButanediolC₂₂H₂₄N₂O₄380.44 g/mol 882880-12-8

Data Presentation: In Vitro Cytotoxicity of a Representative 7-Oxy-Quinolinone Analog

The following table summarizes hypothetical quantitative data for a representative 7-oxy-quinolinone analog (designated as QN-7-Oxy-Analog ) against a panel of human cancer cell lines. This data is illustrative and based on typical results reported for this class of compounds.

Cell Line Cancer Type IC₅₀ (µM) of QN-7-Oxy-Analog IC₅₀ (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.81.2 ± 0.3
HepG2Hepatocellular Carcinoma22.5 ± 2.52.1 ± 0.4
A549Lung Carcinoma35.8 ± 3.13.5 ± 0.6
HCT116Colon Carcinoma18.9 ± 2.21.5 ± 0.2

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the test compound on cancer cells by measuring mitochondrial metabolic activity.

Materials:

  • Test compound (e.g., this compound)

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.

Materials:

  • Test compound

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome compound_prep Compound Stock Solution Preparation mtt_assay Cytotoxicity Screening (MTT Assay) compound_prep->mtt_assay cell_culture Cell Line Culture & Maintenance cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis ic50 IC50 Determination mtt_assay->ic50 cycle_dist Cell Cycle Distribution Analysis cell_cycle->cycle_dist apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant ic50->cell_cycle ic50->apoptosis conclusion Evaluation of Anticancer Potential cycle_dist->conclusion apoptosis_quant->conclusion

Caption: Experimental workflow for the in vitro evaluation of quinolinone derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibition Quinolinone->Akt Inhibition

Caption: Hypothetical signaling pathway inhibited by a quinolinone derivative.

References

Purifying Aripiprazole: Application Notes and Protocols for the Removal of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of the active pharmaceutical ingredient (API) aripiprazole from a known process-related impurity, 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This impurity, also referred to as Aripiprazole Diquinoline Butanediol Impurity, is a dimeric species that can form during the synthesis of aripiprazole.[1][2][3][4] The protocols outlined below describe two effective methods for the removal of this impurity: recrystallization and preparative high-performance liquid chromatography (HPLC).

Introduction to Aripiprazole and the Dimeric Impurity

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[5] During its synthesis, particularly in the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a butane derivative, a side reaction can lead to the formation of the dimeric impurity, this compound.[1] The presence of this impurity can affect the purity, safety, and efficacy of the final drug product. Therefore, robust purification methods are essential.

Method 1: Purification by Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds based on differences in their solubility in a particular solvent or solvent system. For aripiprazole, several solvents have been identified as suitable for recrystallization, including ethanol, toluene, and acetonitrile.[6][7] This protocol will focus on the use of ethanol, a common and effective solvent for this purpose.

Solubility Data
SolventSolubility of Aripiprazole
DichloromethaneFreely soluble[8]
Dimethylformamide (DMF)Approx. 30 mg/mL[5]
Dimethyl sulfoxide (DMSO)Approx. 25 mg/mL[5]
TolueneSparingly soluble[8]
EthanolSoluble (approx. 1 mg/mL)[5], used for recrystallization[6][9]
AcetonitrileUsed for recrystallization[7]
MethanolInsoluble[8]
WaterInsoluble[8]
Experimental Protocol: Recrystallization from Ethanol

This protocol describes the purification of aripiprazole containing the dimeric impurity by recrystallization from ethanol.

Materials and Equipment:

  • Crude aripiprazole containing the this compound impurity

  • Ethanol (95% or absolute)

  • Activated charcoal

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude aripiprazole. For every gram of crude aripiprazole, add 20-30 mL of ethanol.[6]

  • Heating to Reflux: Add a magnetic stir bar to the flask, attach a reflux condenser, and place the setup on a heating mantle. Heat the mixture to reflux with constant stirring until all the aripiprazole has dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the aripiprazole) to the solution. Re-heat the mixture to reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For optimal crystal formation, the flask can be insulated to slow down the cooling process.

  • Cooling: Once the solution has reached room temperature and crystallization has started, place the flask in an ice bath for at least one hour to maximize the yield of purified aripiprazole.

  • Isolation: Collect the purified aripiprazole crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (the melting point of aripiprazole is approximately 139-140°C) until a constant weight is achieved.[9]

Workflow for Recrystallization

Recrystallization_Workflow A Crude Aripiprazole (with impurity) B Dissolve in Hot Ethanol A->B C Hot Filtration (remove insolubles) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Ethanol E->F G Drying F->G H Purified Aripiprazole G->H

Recrystallization Workflow for Aripiprazole Purification.

Method 2: Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from a mixture with high resolution. Analytical HPLC methods for the determination of aripiprazole and its impurities can be adapted for preparative scale purification.[10][11][12]

Experimental Protocol: Preparative Reversed-Phase HPLC

This protocol outlines a general procedure for the purification of aripiprazole from the dimeric impurity using preparative reversed-phase HPLC. The specific parameters may need to be optimized based on the available instrumentation and the level of impurity.

Materials and Equipment:

  • Crude aripiprazole

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or trifluoroacetic acid (TFA)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Sample Preparation: Dissolve the crude aripiprazole in a suitable solvent, such as a mixture of acetonitrile and water, to a high concentration. The solvent composition should be weak enough to ensure the sample components bind to the column upon injection. Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over time to elute the more retained components. An example gradient is as follows:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B

      • 35-40 min: 80% B

      • 40-45 min: 80% to 20% B

      • 45-50 min: 20% B

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-25 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution at a wavelength where both aripiprazole and the impurity absorb, for example, 254 nm.[10]

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC column. Collect fractions corresponding to the elution of the aripiprazole peak, ensuring that the fractions containing the impurity are collected separately.

  • Solvent Removal: Combine the fractions containing the purified aripiprazole. Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Isolation: The remaining aqueous solution containing the purified aripiprazole can be lyophilized (freeze-dried) to obtain the final product as a solid.

Workflow for Preparative HPLC Purification

Prep_HPLC_Workflow A Crude Aripiprazole Solution B Preparative HPLC Injection A->B C Gradient Elution & Separation B->C D Fraction Collection (Aripiprazole Peak) C->D E Solvent Evaporation (Rotovap) D->E F Lyophilization (Freeze-Drying) E->F G Purified Aripiprazole F->G

Preparative HPLC Workflow for Aripiprazole Purification.

Conclusion

The choice between recrystallization and preparative HPLC for the purification of aripiprazole will depend on factors such as the initial purity of the crude material, the quantity of material to be purified, and the required final purity. Recrystallization is a cost-effective and scalable method suitable for removing moderate levels of impurities. Preparative HPLC offers higher resolution and is ideal for achieving very high purity or for purifying smaller quantities of material where yield is less of a concern. For both methods, it is crucial to analyze the purified product by a suitable analytical technique, such as analytical HPLC, to confirm the removal of the this compound impurity and to determine the overall purity of the aripiprazole.

References

Experimental design considerations for "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Vasopressin V2 Receptor Antagonist Research

Compound of Interest: While direct research on "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" is limited, it is structurally related to a class of compounds known as quinolinone derivatives. A prominent member of this class is Tolvaptan (OPC-41061), a selective vasopressin V2 receptor antagonist. The following application notes and protocols are based on the well-established research of Tolvaptan and provide a framework for investigating similar molecules, including "this compound".

Introduction to Vasopressin V2 Receptor Antagonism

The vasopressin V2 receptor (V2R) plays a crucial role in regulating water reabsorption in the kidneys. Arginine vasopressin (AVP) binding to V2R in the collecting duct initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, promoting water retention.[1] Antagonists of the V2R, such as Tolvaptan, block this pathway, leading to an increase in free water excretion (aquaresis) without significantly altering electrolyte excretion.[1][2] This mechanism is therapeutically beneficial in conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone (SIADH), congestive heart failure, and autosomal dominant polycystic kidney disease (ADPKD).[1][3][4]

Mechanism of Action

Tolvaptan is a selective and competitive antagonist of the V2R.[3] It inhibits the binding of AVP to the V2R, thereby preventing the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3][5] The reduction in intracellular cAMP levels prevents the activation of protein kinase A (PKA), which is responsible for the translocation of AQP2-containing vesicles to the cell membrane. Consequently, water reabsorption is decreased.[1] In the context of polycystic kidney disease, the inhibition of cAMP production by Tolvaptan has been shown to reduce cyst growth and fibrosis.[3][4]

Key Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of the test compound for the human vasopressin V2 receptor.

Methodology:

  • Cell Culture: Utilize HeLa cells stably expressing the human V2 receptor.[5] Culture cells in appropriate media until they reach 80-90% confluency.

  • Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [3H]AVP), and varying concentrations of the test compound or a known antagonist (e.g., Tolvaptan) for competitive binding.

    • Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

    • To assess selectivity, perform similar binding assays using cells expressing other vasopressin receptor subtypes (V1a and V1b).[3][5]

cAMP Accumulation Assay

Objective: To assess the functional antagonism of the V2 receptor by measuring the inhibition of AVP-induced cAMP production.

Methodology:

  • Cell Culture: Use V2 receptor-expressing cells, such as HeLa or Madin-Darby Canine Kidney (MDCK) cells.

  • Assay Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of AVP to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis:

    • Generate a dose-response curve by plotting cAMP concentration against the logarithm of the test compound concentration.

    • Calculate the IC50 value for the inhibition of AVP-induced cAMP production.[3]

In Vivo Aquaretic Effect Study in Rats

Objective: To evaluate the diuretic and aquaretic effects of the test compound in an animal model.

Methodology:

  • Animal Model: Use conscious male rats.[5]

  • Drug Administration: Administer the test compound orally at various doses.[5] A vehicle control group should be included.

  • Urine Collection and Analysis:

    • House the rats in metabolic cages for urine collection at specified time intervals post-dosing.

    • Measure urine volume, osmolality, and electrolyte concentrations (sodium, potassium).

  • Blood Sampling and Analysis:

    • Collect blood samples at the end of the study to measure serum osmolality and electrolyte concentrations.[2]

  • Data Analysis:

    • Calculate electrolyte-free water clearance (E-CH2O) to specifically assess the aquaretic effect.[2]

    • Compare the effects of the test compound with a known diuretic, such as furosemide, to differentiate between aquaresis and natriuresis.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for Tolvaptan (OPC-41061), which can serve as a benchmark for evaluating new compounds like "this compound".

Table 1: In Vitro Receptor Binding and Functional Activity of Tolvaptan

ParameterReceptorValueCell LineReference
Ki Human V20.43 ± 0.06 nMHeLa[5]
Ki Human V1a12.3 ± 0.8 nMHeLa[5]
Selectivity (V1a/V2) -29-fold-[3][5]
IC50 (cAMP inhibition) Human V2~0.1 nMADPKD cells[3]
IC50 (AVP-induced platelet aggregation) -1.28 µM-[3]

Table 2: In Vivo Effects of Tolvaptan in Rats

ParameterDose (mg/kg, oral)EffectReference
Urine Volume 1 and 10Dose-dependent increase[2]
Electrolyte-Free Water Clearance (E-CH2O) 10Markedly elevated to a positive value[2]
Serum Sodium Concentration 1 and 10Dose-dependent elevation[2]
Serum Renin Activity -No effect[2]
Serum Aldosterone Concentration -No effect[2]

Visualizations

G Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane AQP2 insertion into Apical Membrane AQP2_vesicles->AQP2_membrane Promotes translocation Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Increases Tolvaptan Tolvaptan (or Test Compound) Tolvaptan->V2R Blocks

Caption: Mechanism of action of a V2 receptor antagonist.

G In Vitro Experimental Workflow cluster_0 Receptor Binding Assay cluster_1 cAMP Accumulation Assay Cell_Culture_1 Culture V2R-expressing cells Membrane_Prep Prepare cell membranes Cell_Culture_1->Membrane_Prep Binding Incubate membranes with [3H]AVP and test compound Membrane_Prep->Binding Filtration Separate bound and free ligand Binding->Filtration Analysis_1 Scintillation counting and Ki calculation Filtration->Analysis_1 Cell_Culture_2 Seed V2R-expressing cells Pre_incubation Pre-incubate with test compound Cell_Culture_2->Pre_incubation Stimulation Stimulate with AVP Pre_incubation->Stimulation Lysis Lyse cells Stimulation->Lysis Analysis_2 Measure cAMP levels and calculate IC50 Lysis->Analysis_2

Caption: Workflow for in vitro characterization.

G In Vivo Experimental Workflow Animal_Model Select male rats Dosing Administer test compound (oral gavage) Animal_Model->Dosing Urine_Collection Collect urine in metabolic cages Dosing->Urine_Collection Blood_Collection Collect terminal blood sample Dosing->Blood_Collection Urine_Analysis Measure volume, osmolality, electrolytes Urine_Collection->Urine_Analysis Data_Analysis Calculate E-CH2O and perform statistical analysis Urine_Analysis->Data_Analysis Blood_Analysis Measure serum osmolality and electrolytes Blood_Collection->Blood_Analysis Blood_Analysis->Data_Analysis

Caption: Workflow for in vivo aquaretic studies.

References

Application Notes and Protocols: Chemical Derivatization of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (Parent Compound 1 ) is a symmetrical molecule featuring two quinolinone moieties linked by a butane diether chain. The quinolinone scaffold is a recognized pharmacophore present in a variety of biologically active compounds, including the atypical antipsychotic aripiprazole. While Parent Compound 1 itself is primarily known as an impurity in the synthesis of aripiprazole, its structural similarity to pharmacologically active agents suggests that targeted chemical derivatization could unlock significant therapeutic potential.

These application notes provide a framework for the chemical modification of Parent Compound 1 to enhance its biological activity, focusing on two promising therapeutic areas: oncology and neuroscience. We present detailed protocols for the synthesis of novel derivatives and for in vitro assays to evaluate their efficacy.

Rationale for Derivatization

The core structure of Parent Compound 1 offers several sites for chemical modification to modulate its physicochemical properties and enhance its interaction with biological targets. The primary points for derivatization are the aromatic rings of the quinolinone units and the central butane linker.

  • Aromatic Ring Substitution: Introduction of various functional groups onto the aromatic portion of the quinolinone rings can influence ligand-receptor interactions, improve selectivity, and modulate pharmacokinetic properties.

  • Linker Modification: Altering the length and rigidity of the butane linker can optimize the spatial orientation of the two quinolinone pharmacophores, potentially leading to enhanced binding affinity for target proteins.

Proposed Derivatization Strategies

Two series of derivatives are proposed, targeting anticancer and dopamine D2 receptor antagonist activities.

Series A: Anticancer Agents

The derivatization strategy for anticancer activity focuses on the introduction of substituents known to enhance cytotoxicity in other quinolinone-based compounds. Specifically, we propose the introduction of a nitro group and a chlorine atom at the 6-position of the quinolinone rings.

  • Compound 2 (Nitro-derivative): 1,4-Bis[6-nitro-3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

  • Compound 3 (Chloro-derivative): 1,4-Bis[6-chloro-3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Series B: Dopamine D2 Receptor Antagonists

For dopamine D2 receptor antagonism, the strategy involves modifying the central linker to introduce a piperazine moiety, a common structural feature in many D2 receptor ligands.

  • Compound 4 (Piperazine-linker derivative): 1,4-Bis[(3,4-dihydro-2(1H)-quinolinon-7-oxy)methyl]piperazine

Data Presentation: In Vitro Activity

The following tables summarize the hypothetical quantitative data for the parent compound and its derivatives against their respective targets.

Table 1: Anticancer Activity of Series A Derivatives

CompoundDerivativeTarget Cell LineIC50 (µM)
1 Parent CompoundMCF-7 (Breast Cancer)> 100
2 6-NitroMCF-7 (Breast Cancer)15.2
3 6-ChloroMCF-7 (Breast Cancer)8.5

Table 2: Dopamine D2 Receptor Binding Affinity of Series B Derivative

CompoundDerivativeReceptorKi (nM)
1 Parent CompoundDopamine D2> 1000
4 Piperazine-linkerDopamine D225.3

Experimental Protocols

Synthesis Protocols

Protocol 5.1.1: Synthesis of 1,4-Bis[6-nitro-3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (Compound 2)

  • Nitration of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone:

    • Dissolve 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Add a mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Pour the reaction mixture onto crushed ice and collect the precipitate by filtration.

    • Wash the solid with cold water until the filtrate is neutral and dry under vacuum to obtain 7-hydroxy-6-nitro-3,4-dihydro-2(1H)-quinolinone.

  • Etherification:

    • To a solution of 7-hydroxy-6-nitro-3,4-dihydro-2(1H)-quinolinone (2.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Add 1,4-dibromobutane (1.0 eq) and stir the mixture at 80 °C for 12 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and purify by column chromatography (silica gel, dichloromethane/methanol gradient) to yield Compound 2 .

Protocol 5.1.2: Synthesis of 1,4-Bis[6-chloro-3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (Compound 3)

  • Chlorination of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone:

    • Dissolve 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in acetic acid.

    • Add N-chlorosuccinimide (1.1 eq) in portions at room temperature.

    • Stir the reaction mixture for 6 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain 6-chloro-7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

  • Etherification:

    • Follow the etherification procedure described in Protocol 5.1.1, using 6-chloro-7-hydroxy-3,4-dihydro-2(1H)-quinolinone as the starting material to obtain Compound 3 .

Protocol 5.1.3: Synthesis of 1,4-Bis[(3,4-dihydro-2(1H)-quinolinon-7-oxy)methyl]piperazine (Compound 4)

  • Tosylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone:

    • To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in pyridine, add p-toluenesulfonyl chloride (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice water and collect the precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain 3,4-dihydro-2(1H)-quinolinon-7-yl tosylate.

  • Alkylation of Piperazine:

    • To a solution of piperazine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and 3,4-dihydro-2(1H)-quinolinon-7-yl tosylate (2.2 eq).

    • Reflux the reaction mixture for 24 hours.

    • Cool the mixture, filter, and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield Compound 4 .

In Vitro Assay Protocols

Protocol 5.2.1: MTT Assay for Anticancer Activity

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Compound 1 , 2 , and 3 ) in DMEM.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 5.2.2: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation:

    • Homogenize CHO cells stably expressing the human dopamine D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4 °C.

    • Resuspend the resulting pellet in fresh Tris-HCl buffer.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of [³H]-Spiperone (a radioligand for D2 receptors) at a final concentration of 0.2 nM, and 50 µL of test compound (Compound 1 or 4 ) at various concentrations.

    • For non-specific binding, add 10 µM of unlabeled haloperidol.

    • Incubate at 25 °C for 90 minutes.

  • Filtration and Scintillation Counting:

    • Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value using the Cheng-Prusoff equation.

Visualizations

G Signaling Pathway of Dopamine D2 Receptor Antagonism Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein Activation D2R->Gi Compound4 Compound 4 (Antagonist) Compound4->D2R Blocks AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Reduces production CellularResponse Altered Cellular Response cAMP->CellularResponse

Caption: Dopamine D2 Receptor Antagonism by Compound 4.

G Experimental Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Screening Start Parent Compound 1 Derivatization Chemical Derivatization (e.g., Nitration, Chlorination, Linker Modification) Start->Derivatization Purification Purification & Characterization (Column Chromatography, NMR, MS) Derivatization->Purification Derivatives Novel Derivatives (Compounds 2, 3, 4) Purification->Derivatives Assay In Vitro Assays (MTT, Receptor Binding) Derivatives->Assay Data Data Analysis (IC50, Ki) Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for Derivative Synthesis and Activity Screening.

G Structure-Activity Relationship (SAR) Logic cluster_aromatic Aromatic Ring Modification cluster_linker Linker Modification Parent Parent Compound 1 (Low Activity) Nitro Add 6-Nitro Group (Compound 2) Parent->Nitro Chloro Add 6-Chloro Group (Compound 3) Parent->Chloro Piperazine Introduce Piperazine Linker (Compound 4) Parent->Piperazine Aromatic_Activity Increased Anticancer Activity Nitro->Aromatic_Activity Chloro->Aromatic_Activity Linker_Activity Increased D2 Receptor Affinity Piperazine->Linker_Activity

Application Notes and Protocols for Screening "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" for Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial antimicrobial screening of the compound 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS 882880-12-8). While this specific molecule is documented as an impurity in the synthesis of Aripiprazole, its quinolinone core structure is a well-established pharmacophore in numerous antimicrobial agents.[1][2][3][4][5][6] Quinolone and quinolinone derivatives have demonstrated a broad spectrum of activity against various pathogens, making this compound a candidate for antimicrobial screening.[1][3][4][6]

The primary mechanism of action for many quinolone-based antibiotics involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][5][7][8] These enzymes are critical for bacterial DNA replication, transcription, and repair.[1][2] By targeting these enzymes, quinolones can induce bacteriostasis at low concentrations and bactericidal effects at higher concentrations.[1][5] This document outlines the protocols to determine if "this compound" exhibits similar activity.

Data Presentation

The following tables present hypothetical, yet plausible, data for the antimicrobial screening of "this compound," hereafter referred to as Compound Q . These tables are for illustrative purposes to guide data presentation.

Table 1: In Vitro Antibacterial Activity of Compound Q - Zone of Inhibition (mm)

Test MicroorganismGram StainCompound Q (1 mg/mL)Ciprofloxacin (10 µg/mL)DMSO (Vehicle Control)
Staphylococcus aureus (ATCC 25923)Gram-positive18250
Bacillus subtilis (ATCC 6633)Gram-positive16220
Escherichia coli (ATCC 25922)Gram-negative14280
Pseudomonas aeruginosa (ATCC 27853)Gram-negative10240

Table 2: Minimum Inhibitory Concentration (MIC) of Compound Q

Test MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive64
Bacillus subtilis (ATCC 6633)Gram-positive128
Escherichia coli (ATCC 25922)Gram-negative256
Pseudomonas aeruginosa (ATCC 27853)Gram-negative512

Table 3: Minimum Bactericidal Concentration (MBC) of Compound Q

Test MicroorganismGram StainMBC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive256
Bacillus subtilis (ATCC 6633)Gram-positive512
Escherichia coli (ATCC 25922)Gram-negative>512
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>512

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity of Compound Q.

Materials:

  • Compound Q

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Positive control (e.g., Ciprofloxacin solution)

Procedure:

  • Preparation of Inoculum: From a fresh culture plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of MHA Plates: Dip a sterile swab into the prepared inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-10 minutes.

  • Well Preparation: Use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.

  • Application of Compound and Controls:

    • Prepare a stock solution of Compound Q in DMSO (e.g., 1 mg/mL).

    • Pipette a fixed volume (e.g., 100 µL) of the Compound Q solution into a designated well.

    • In separate wells, add the same volume of the positive control (Ciprofloxacin) and the negative vehicle control (DMSO).

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates antimicrobial activity.

Protocol 2: Broth Microdilution Assay for MIC Determination

This quantitative method determines the lowest concentration of Compound Q that inhibits the visible growth of a microorganism.

Materials:

  • Compound Q stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared as in Protocol 1 and diluted in CAMHB

  • Multichannel micropipettes and sterile tips

  • Plate reader (optional, for OD measurement)

  • Positive control (e.g., Ciprofloxacin)

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution of Compound Q:

    • Add 100 µL of the Compound Q stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A row with a serially diluted standard antibiotic (e.g., Ciprofloxacin).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Compound Q at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay (Protocol 2)

  • MHA plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that showed no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of Compound Q that results in no bacterial growth on the MHA plate.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for Compound Q.

Caption: Experimental workflow for antimicrobial screening.

mechanism_of_action cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Segregation cluster_outcome Cellular Outcome CompoundQ Compound Q (Quinolinone Derivative) CompoundQ->Inhibition DNA_Gyrase DNA Gyrase SupercoiledDNA Supercoiled DNA DNA_Gyrase->SupercoiledDNA Supercoiling DNA_Gyrase->Inhibition TopoIV Topoisomerase IV DecatenatedDNA Separated Chromosomes TopoIV->DecatenatedDNA Decatenation TopoIV->Inhibition RelaxedDNA Relaxed DNA ReplicatedDNA Replicated Daughter Chromosomes RelaxedDNA->ReplicatedDNA Replication SupercoiledDNA->RelaxedDNA Relaxation during replication Inhibition->DNA_Gyrase Inhibition Inhibition->TopoIV Inhibition ReplicationBlock DNA Replication Blocked Inhibition->ReplicationBlock DSBs Double-Strand Breaks Inhibition->DSBs CellDeath Bacterial Cell Death ReplicationBlock->CellDeath DSBs->CellDeath

References

Troubleshooting & Optimization

Strategies to improve the yield of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthesis and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically achieved via a Williamson ether synthesis.[1] This involves the reaction of two equivalents of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with one equivalent of a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a base. The reaction proceeds in two steps: the formation of a mono-alkylated intermediate, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, followed by a second substitution to yield the desired bis-quinolinone product.

Q2: My reaction yield is low. What are the most common causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to a mixture of starting materials and the mono-alkylated intermediate.

  • Suboptimal stoichiometry: An incorrect ratio of reactants can favor the formation of the mono-ether.

  • Base strength: The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group.

  • Solvent effects: The solvent plays a significant role in the reaction rate and selectivity.[2]

  • Side reactions: Elimination reactions of the alkylating agent or C-alkylation of the phenoxide can compete with the desired O-alkylation.[1]

Q3: How can I minimize the formation of the mono-ether intermediate, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone?

A3: To favor the formation of the desired bis-ether product, consider the following strategies:

  • Adjust stoichiometry: Use a molar ratio of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to 1,4-dibromobutane that is slightly greater than 2:1.

  • Reaction time and temperature: Ensure the reaction is allowed to proceed long enough for the second substitution to occur. Increasing the temperature can also favor the formation of the bis-ether.

  • Choice of base: A strong base is necessary to ensure complete deprotonation of the starting material.

Q4: What are the best purification techniques for this compound?

A4: Since this compound is a solid with moderate solubility in organic solvents, purification can be achieved through:

  • Recrystallization: This is an effective method for removing unreacted starting materials and the mono-ether intermediate. A suitable solvent system will need to be determined empirically.

  • Column chromatography: Silica gel chromatography can be used to separate the desired product from impurities.

  • Washing/Trituration: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Ineffective deprotonation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.Use a stronger base (e.g., NaH, KH) or ensure the base is fresh and anhydrous. Increase the equivalents of base.
Low reaction temperature.Increase the reaction temperature, but monitor for potential side reactions. A typical range for Williamson ether synthesis is 50-100 °C.[2]
Inactive alkylating agent.Use fresh 1,4-dibromobutane. Consider using 1,4-diiodobutane, which is more reactive.
High proportion of mono-ether intermediate Incorrect stoichiometry.Ensure a molar ratio of at least 2:1 of the quinolinone to the dihalobutane. A slight excess of the quinolinone (e.g., 2.1:1) may be beneficial.
Insufficient reaction time.Increase the reaction time and monitor the reaction progress by TLC or HPLC.
Presence of elimination byproducts Reaction temperature is too high.Reduce the reaction temperature.
The base is too sterically hindered.Use a less hindered base. For example, K₂CO₃ or Cs₂CO₃ are often used for aryl ether synthesis.[3]
Product is difficult to purify Co-precipitation of starting material and product.Optimize the recrystallization solvent system. A gradient elution in column chromatography might be necessary.
Formation of C-alkylation products.The choice of solvent can influence O- vs. C-alkylation. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (2.1 equivalents) and anhydrous potassium carbonate (3.0 equivalents).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add 1,4-dibromobutane (1.0 equivalent) to the reaction mixture.

  • Maintain the reaction at 80-90 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an excess of cold deionized water to precipitate the crude product.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with deionized water and then with a small amount of cold ethyl acetate.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Effect of Reaction Parameters on Yield
Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield of Bis-ether (%) Yield of Mono-ether (%)
1K₂CO₃ (2.5)Acetonitrile80126525
2K₂CO₃ (3.0)DMF90108510
3NaH (2.2)THF65127815
4Cs₂CO₃ (2.5)DMF858905

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Reactant1 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone Reaction Williamson Ether Synthesis (80-90°C, 8-12h) Reactant1->Reaction Reactant2 1,4-Dibromobutane Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct 1,4-Bis[3,4-dihydro-2(1H)- quinolinon-7-oxy]butane Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Bis-ether Product Check_TLC Analyze crude product by TLC/HPLC Start->Check_TLC High_SM High amount of starting material? Check_TLC->High_SM High_Mono High amount of mono-ether? Check_TLC->High_Mono Other_Spots Presence of other byproducts? Check_TLC->Other_Spots Sol_SM Increase reaction time/temp. Use stronger/more base. High_SM->Sol_SM Yes Sol_Mono Adjust stoichiometry (more quinolinone). Increase reaction time. High_Mono->Sol_Mono Yes Sol_Other Check for elimination/C-alkylation. Lower temperature, change solvent. Other_Spots->Sol_Other Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Preventing the degradation of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" in solution. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure containing ether linkages and lactam (amide) groups within a quinolinone scaffold, the primary factors of concern are:

  • Hydrolysis: The ether and amide bonds may be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative degradation, particularly if exposed to air, light, or oxidizing agents.[1]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic and heterocyclic compounds.[1]

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.[1][2]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term use and consider -20°C or -80°C for long-term storage.[3]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Solvent: Use a high-purity, anhydrous solvent in which the compound is stable. Given its limited solubility, DMSO is a common choice.[4]

Q3: My compound is precipitating out of my aqueous buffer. What can I do?

A3: Precipitation is a common issue for quinolinone derivatives due to their generally low aqueous solubility.[5] Consider the following troubleshooting steps:

  • Co-solvents: If your experimental system allows, maintain a small percentage of an organic co-solvent like DMSO or ethanol in your final aqueous solution to improve solubility.

  • pH Adjustment: The solubility of quinolinone derivatives can be pH-dependent.[6] Assess the pKa of the compound and adjust the buffer pH accordingly, while being mindful that extremes in pH can promote hydrolysis.

  • Solubilizing Agents: For in vitro or in vivo studies, formulation strategies such as the use of cyclodextrins (e.g., HP-β-CD) can be employed to form inclusion complexes and enhance solubility.[5]

Troubleshooting Guide

Issue 1: I observe a new peak in my HPLC chromatogram after storing my working solution for a short period.

This new peak likely represents a degradation product. The following workflow can help identify the cause and prevent further degradation.

start New Peak Observed in HPLC check_storage Review Storage Conditions: - Temperature (2-8°C?) - Light exposure (Protected?) - Headspace (Inert gas?) start->check_storage check_solution Review Solution Preparation: - pH of buffer - Purity of solvent/buffer - Dissolution time/temperature start->check_solution forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) check_storage->forced_degradation If conditions seem appropriate check_solution->forced_degradation If preparation seems sound characterize_degradant Characterize Degradant (e.g., LC-MS) forced_degradation->characterize_degradant optimize_storage Optimize Storage: - Store at -20°C or -80°C - Use fresh solutions - Protect from light and air characterize_degradant->optimize_storage If degradant matches light/heat/oxidation stress optimize_buffer Optimize Buffer System: - Adjust pH to near neutral - Use a non-reactive buffer - Degas buffer before use characterize_degradant->optimize_buffer If degradant matches acid/base hydrolysis

Caption: Troubleshooting workflow for identifying degradation sources.

Issue 2: I am seeing a gradual loss of potency or activity of the compound in my biological assays.

This could be due to the degradation of the parent compound over the course of the experiment.

Table 1: Hypothetical Stability Data in Cell Culture Media

Time (hours)Concentration at 37°C (% of initial)Concentration at 4°C (% of initial)
0100.0100.0
495.299.8
888.599.5
1281.399.2
2465.798.9

Data is for illustrative purposes only.

Recommendations:

  • Minimize the time the compound spends in aqueous media at 37°C.

  • Prepare fresh working solutions for each experiment.

  • Include a stability control in your assay: incubate the compound in the assay medium for the duration of the experiment without cells or other reactive components and then analyze its concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 0.1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution to 0.1 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution to 0.1 mg/mL in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep the stock solution in DMSO at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute with mobile phase. Analyze by a stability-indicating HPLC-UV method.[7]

  • Peak Purity and Mass Analysis: Use a photodiode array (PDA) detector to check for peak purity. Analyze stressed samples by LC-MS to determine the mass of potential degradation products.

Protocol 2: HPLC Method for Stability Testing

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Signaling Pathway Context

While the specific biological target of this molecule as an impurity is not the primary focus, understanding its potential interactions is relevant for experimental design. As a quinolinone derivative and an impurity of Aripiprazole (a dopamine D2 receptor partial agonist), it might interact with G-protein coupled receptors (GPCRs). Below is a generalized diagram of a GPCR signaling pathway that could be affected.

ligand 1,4-Bis[...] (Ligand) receptor GPCR (e.g., Dopamine Receptor) ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation of targets

Caption: Generalized GPCR signaling pathway.

This guide provides a starting point for addressing stability issues with this compound. Since empirical data for this specific molecule is limited, a systematic approach based on general chemical stability principles is crucial for successful research.

References

Resolving peak tailing issues for "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane".

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound often identified as a process-related impurity in the synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2] Its chemical formula is C₂₂H₂₄N₂O₄ with a molecular weight of 380.44 g/mol .[1]

Q2: Why does my HPLC peak for this compound show tailing?

Peak tailing for this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[3] The molecule contains basic nitrogen atoms within its quinolinone rings, which can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[3][4] This interaction is a common cause of peak tailing for basic compounds.[3]

Q3: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor.[5] Since "this compound" is a basic compound, at a mid-range pH, it can become protonated (positively charged) and interact strongly with ionized (negatively charged) silanol groups on the column, leading to peak tailing.[6] By lowering the mobile phase pH (typically to around 2.5-3.5), the silanol groups become protonated and less likely to interact with the basic analyte, resulting in a more symmetrical peak.[6][7] Aripiprazole, a structurally similar compound, has a pKa of approximately 7.5, suggesting that a mobile phase pH well below this value would be optimal.[8][9]

Q4: What type of HPLC column is recommended for this analysis?

A high-purity, end-capped C18 column is a good starting point.[7] End-capping is a process that deactivates many of the residual silanol groups, reducing the sites available for secondary interactions.[7] For particularly challenging separations of polar basic compounds, columns with alternative stationary phases, such as those with a polar-embedded group or hybrid particles, may also provide improved peak shape.[10]

Q5: Can the choice of organic solvent in the mobile phase impact peak tailing?

Yes, the organic modifier can influence peak shape. Methanol, for instance, is a protic solvent and can help to shield the silanol groups through hydrogen bonding, which may reduce tailing compared to aprotic solvents like acetonitrile.[4] However, the selectivity of the separation will also be affected, so the choice should be made based on the overall chromatographic goals.

Troubleshooting Guide for Peak Tailing

If you are experiencing peak tailing with "this compound", follow this logical troubleshooting workflow.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., to 2.5-3.5 using 0.1% TFA or Formic Acid). See Protocol 1. check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a high-purity, end-capped or polar-embedded column. check_column->change_column No check_buffer Is buffer concentration adequate (e.g., 10-25 mM)? check_column->check_buffer Yes change_column->check_buffer increase_buffer Action: Increase buffer concentration (if compatible with detector). check_buffer->increase_buffer No check_overload Is sample concentration too high? check_buffer->check_overload Yes increase_buffer->check_overload dilute_sample Action: Reduce sample concentration or injection volume. check_overload->dilute_sample Yes check_system Check for extra-column volume, leaks, or column void. check_overload->check_system No dilute_sample->check_system resolved Peak Shape Improved check_system->resolved

References

Troubleshooting side reactions in the synthesis of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This molecule is often formed as a dimer impurity in the synthesis of Aripiprazole intermediates.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of the Desired Dimer Product Inappropriate Stoichiometry: An excess of 1,4-dibromobutane may favor the formation of the mono-alkylated product, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.Use a molar ratio of approximately 2:1 of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to 1,4-dibromobutane to favor the formation of the dimer.
Insufficient Reaction Time or Temperature: The second etherification step to form the dimer may be slower than the first.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Weak Base: The base used may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the nucleophile.Use a stronger base such as potassium carbonate or sodium hydride to ensure complete deprotonation of the phenolic hydroxyl group.
Presence of Significant Amounts of Mono-alkylated Impurity Reaction Conditions Favoring Mono-alkylation: As mentioned above, an excess of the dihaloalkane or shorter reaction times will result in a higher proportion of the mono-alkylated product.Adjust the stoichiometry to favor the dimer. Ensure the reaction goes to completion by monitoring it over a longer period.
Poor Solubility of Intermediates: The mono-alkylated intermediate may have different solubility characteristics than the starting material and the final product, potentially hindering the second substitution.Choose a solvent that effectively dissolves all reactants and intermediates. Polar aprotic solvents like DMF or DMSO are often good choices for Williamson ether synthesis.
Reaction Not Proceeding to Completion Inactive Reactants: The 7-hydroxy-3,4-dihydro-2(1H)-quinolinone or 1,4-dibromobutane may be of poor quality or degraded.Ensure the purity of the starting materials. Use freshly purified reactants if necessary.
Inadequate Base: The base may have absorbed moisture and lost its reactivity.Use a freshly opened or properly stored anhydrous base.
Low Reaction Temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature while monitoring for any decomposition.
Formation of Unidentified Byproducts Side Reactions: Besides the desired O-alkylation, C-alkylation of the quinolinone ring is a possible side reaction in Williamson ether synthesis, especially with phenoxides. Elimination reactions of the alkyl halide can also occur at higher temperatures.Use a polar aprotic solvent to favor O-alkylation. Maintain a moderate reaction temperature to minimize elimination byproducts.
N-alkylation: The nitrogen on the quinolinone ring could potentially be alkylated.While O-alkylation of the phenoxide is generally favored, characterization of byproducts by NMR and mass spectrometry is recommended to identify any N-alkylated species.
Difficulty in Product Purification Similar Polarity of Products: The desired dimer and the mono-alkylated byproduct may have similar polarities, making chromatographic separation challenging.Utilize recrystallization as a purification method. The dimer, being a larger and more symmetrical molecule, may have lower solubility in certain solvents compared to the mono-alkylated product, allowing for its selective precipitation. Column chromatography with a carefully selected eluent system can also be employed.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis is a Williamson ether synthesis. It involves the reaction of two equivalents of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with one equivalent of 1,4-dibromobutane in the presence of a base.

Q2: What is the role of the base in this reaction?

A2: The base, typically a carbonate like potassium carbonate, deprotonates the phenolic hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to form a more nucleophilic phenoxide ion. This ion then attacks the 1,4-dibromobutane in a nucleophilic substitution reaction.

Q3: What solvents are suitable for this synthesis?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for Williamson ether synthesis as they can accelerate the rate of S(_N)2 reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to the starting materials and a reference standard of the product (if available), you can track the disappearance of reactants and the formation of the product and byproducts.

Q5: My major product is the mono-alkylated 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. How can I favor the formation of the dimer?

A5: To favor the formation of the dimer, you should use a stoichiometric ratio of approximately 2:1 of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to 1,4-dibromobutane. You can also try increasing the reaction time and/or temperature to encourage the second alkylation to occur.

Q6: Are there any other potential impurities I should be aware of?

A6: Besides the mono-alkylated product, potential impurities could arise from C-alkylation of the quinolinone ring or N-alkylation. The presence of these impurities can be investigated using spectroscopic methods like NMR and mass spectrometry.

Experimental Protocols

While this compound is often an impurity, a generalized protocol to synthesize it based on the principles of Williamson ether synthesis is provided below.

Synthesis of this compound

  • To a stirred solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (2.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as anhydrous potassium carbonate (2.2 eq).

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) to ensure the formation of the phenoxide.

  • Slowly add 1,4-dibromobutane (1.0 eq) to the reaction mixture.

  • Maintain the reaction at an elevated temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions 2x_Quinolinone 2 x 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone Intermediate Mono-alkylated Intermediate 7-(4-bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone 2x_Quinolinone->Intermediate 1st SN2 Reaction Dibromobutane 1,4-Dibromobutane Dibromobutane->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product Desired Product This compound Intermediate->Product 2nd SN2 Reaction

Caption: Reaction pathway for the synthesis of the target dimer.

Troubleshooting_Workflow Start Low Yield of Dimer Check_Stoichiometry Check Reactant Ratio (Quinolinone:Dibromobutane) Start->Check_Stoichiometry Adjust_Stoichiometry Adjust to ~2:1 Ratio Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Conditions Review Reaction Time & Temperature Check_Stoichiometry->Check_Conditions Correct Adjust_Stoichiometry->Check_Conditions Increase_Time_Temp Increase Time and/or Temperature Check_Conditions->Increase_Time_Temp Insufficient Check_Base Evaluate Base Strength and Activity Check_Conditions->Check_Base Sufficient Increase_Time_Temp->Check_Base Use_Stronger_Base Use Stronger/Anhydrous Base Check_Base->Use_Stronger_Base Weak/Inactive Analyze_Byproducts Analyze Byproducts (TLC, HPLC, NMR) Check_Base->Analyze_Byproducts Strong/Active Use_Stronger_Base->Analyze_Byproducts

Caption: Troubleshooting workflow for low dimer yield.

Optimization of reaction parameters for synthesizing quinolinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of quinolinone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing quinolinone compounds?

A1: The most prevalent methods for synthesizing quinolinones include several classic named reactions and their modern variations. Traditional and widely used approaches are the Conrad-Limpach synthesis, the Knorr quinoline synthesis for 2-hydroxyquinolines, the Camps cyclization, and the Friedländer synthesis.[1] More contemporary methods often utilize transition-metal catalysts or microwave-assisted conditions to enhance yields, improve regioselectivity, and apply milder reaction conditions.[1]

Q2: I'm consistently obtaining a low yield in my quinolinone synthesis. What are the general parameters I should investigate first?

A2: Low yields are a frequent challenge in quinolinone synthesis. Several factors should be systematically investigated:

  • Purity of Starting Materials: Ensure the purity of reactants, as impurities can lead to undesirable side reactions.[1]

  • Reaction Temperature: Temperature is a critical parameter, especially in classical methods like the Conrad-Limpach synthesis, which often requires high temperatures for the cyclization step.[1] However, excessively high temperatures can also lead to product decomposition.[2]

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. For thermal cyclizations, high-boiling point solvents are often preferred.[1]

  • Catalyst Activity: If a catalyst is used, confirm its activity and ensure it is used in the appropriate concentration.[1]

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to establish the optimal reaction time and prevent product degradation from prolonged reaction times.[1][2]

  • Atmosphere: Some reactions are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.[2]

Q3: I am observing the formation of multiple side products. What are the likely causes and how can I minimize them?

A3: Side product formation is a common issue in quinolinone synthesis. The cause is often dependent on the specific reaction:

  • Friedländer Synthesis: Aldol condensation of the ketone starting material can occur, especially under basic conditions.[1] Using milder reaction conditions or specific catalysts can help minimize this.[2]

  • Knorr Synthesis: Depending on the reaction conditions, you may observe the formation of a 4-hydroxyquinoline isomer as a competing product.[1] Careful control of temperature and the use of a strong dehydrating acid like concentrated sulfuric acid can favor the desired 2-hydroxyquinoline.[3]

  • Camps Cyclization: The formation of isomeric quinolinone products can occur due to different possible modes of cyclization. The selectivity is highly dependent on the base, solvent, and temperature.[2]

Troubleshooting Guides

Issue 1: Low Yield in Conrad-Limpach Synthesis

The Conrad-Limpach synthesis often requires high temperatures for the thermal cyclization step, which can be challenging to control and may lead to low yields.

Potential Cause Troubleshooting Suggestion
Incomplete Cyclization Ensure the reaction temperature is high enough (often >250°C) for the cyclization to occur. Use a high-boiling point solvent like Dowtherm A or mineral oil to maintain a consistent high temperature.[2][4]
Product Decomposition While high temperatures are necessary, excessive heat or prolonged reaction times can lead to decomposition. Monitor the reaction by TLC to determine the optimal heating time.[2]
Poor Heat Transfer Use vigorous stirring to ensure even heat distribution throughout the reaction mixture.[2]
Suboptimal Solvent The yield of the Conrad-Limpach reaction is highly dependent on the solvent. A higher boiling point generally leads to better yields.[5]

Table 1: Effect of Solvent Boiling Point on Conrad-Limpach Reaction Yield [5]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-butylphenol25365

Note: Data is illustrative and based on a specific reaction; actual results will vary with the substrate.

Issue 2: Poor Regioselectivity in Camps Cyclization

The Camps cyclization of an o-acylaminoacetophenone can yield two different hydroxyquinoline isomers. The regioselectivity is influenced by the reaction conditions.[6]

Potential Cause Troubleshooting Suggestion
Incorrect Base Strength The strength of the base can direct the cyclization pathway. A stronger base like sodium hydroxide may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one.[2][7] Experiment with different bases (e.g., NaOH, KOH, weaker bases) to optimize for the desired isomer.
Suboptimal Temperature Temperature can influence which cyclization pathway is favored. Vary the reaction temperature to see if it impacts the isomer ratio.
Solvent Effects The polarity of the solvent can play a role in the regioselectivity. Screen different solvents to find the optimal one for your desired product.

Table 2: Effect of Base on Camps Cyclization Product Ratio (Illustrative)

BaseSolventTemperature (°C)Product A : Product B Ratio
NaOH (Strong)EthanolReflux80 : 20
K2CO3 (Weaker)DMF10030 : 70
Cs2CO3 (Weak)Dioxane12015 : 85

Note: This data is illustrative, and the actual product ratio will depend on the specific substrate.

Issue 3: Side Reactions in Friedländer Synthesis

The Friedländer synthesis can be prone to side reactions, particularly the self-condensation of the ketone reactant under basic conditions.[1]

Potential Cause Troubleshooting Suggestion
Harsh Reaction Conditions Traditional methods often employ high temperatures and strong acids or bases, which can promote side reactions.[2] Modern protocols with milder catalysts can improve yields and reduce byproducts.[8]
Self-Condensation of Ketone This is a common side reaction under basic conditions.[1] Consider using an acid catalyst instead, or use a milder base. Protecting the o-amino group as an imine analog can also prevent this side reaction.[8]
Poor Regioselectivity with Unsymmetrical Ketones The use of specific catalysts, such as certain ionic liquids or amine catalysts, can favor the formation of one regioisomer.[2][8]

Experimental Protocols

Protocol 1: Knorr Synthesis of 2-Hydroxyquinoline

This protocol describes the synthesis of a 2-hydroxyquinoline from a β-ketoanilide.[1][3]

Step 1: Formation of the β-ketoanilide

  • In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140 °C for 1-2 hours.

  • The intermediate β-anilinocrotonate can be isolated at this stage if desired.

Step 2: Cyclization

  • Carefully add the crude β-ketoanilide to an excess of cold (0°C) concentrated sulfuric acid with vigorous stirring.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-110°C for 1-2 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated NaOH) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Catalyzed Friedländer Synthesis

This protocol utilizes a milder catalyst for the synthesis of a quinolinone.[2]

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity review_conditions Review Reaction Conditions start->review_conditions optimize_purification Optimize Product Isolation & Purification start->optimize_purification impure Impure Reactants? check_purity->impure wrong_temp Incorrect Temperature? review_conditions->wrong_temp decomposition Product Decomposition during Workup? optimize_purification->decomposition impure->review_conditions No purify_reactants Purify Starting Materials impure->purify_reactants Yes optimize_temp Optimize Temperature wrong_temp->optimize_temp Yes wrong_time Incorrect Reaction Time? wrong_temp->wrong_time No time_course Perform Time-Course Study wrong_time->time_course Yes wrong_catalyst Suboptimal Catalyst/Solvent? wrong_time->wrong_catalyst No screen_catalysts Screen Catalysts/Solvents wrong_catalyst->screen_catalysts Yes modify_workup Modify Workup/Purification decomposition->modify_workup Yes

Caption: A systematic workflow for troubleshooting low reaction yields.

Signaling Pathway Inhibition by Quinolinone Derivatives

Many quinolinone-based compounds have been investigated as inhibitors of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[7][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinolinone Quinolinone Inhibitor Quinolinone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.

References

Investigating the stability of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane," a known impurity in the synthesis of Aripiprazole.[1][2][3] The information provided is based on general principles of pharmaceutical stability testing and forced degradation studies.

Troubleshooting Guide

Q1: We are observing unexpected peaks in our HPLC chromatogram during the stability study of this compound. How should we proceed?

A1: The appearance of new peaks suggests degradation of the compound. Here’s a systematic approach to troubleshoot this issue:

  • System Suitability Check: First, ensure the HPLC system is performing correctly by running a system suitability test with a reference standard. Check for consistent retention times, peak shapes, and detector responses.[4]

  • Blank Injection: Inject a blank solvent to ensure that the unexpected peaks are not due to contamination of the mobile phase or the system itself.[5]

  • Forced Degradation Comparison: Compare the chromatograms of your stability samples with those from forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress). This can help in tentatively identifying the nature of the degradation products.[1][2][6]

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform peak purity analysis on the main peak to see if any co-eluting impurities are present.

  • Mass Spectrometry (MS) Coupling: If available, couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass of the degradation products. This is a powerful tool for structural elucidation.

Q2: The mass balance in our stability study is below 95%. What could be the reasons and how can we improve it?

A2: A poor mass balance indicates that not all degradation products are being accounted for, or that the analytical method is not suitable for quantifying them. Consider the following possibilities:

  • Non-UV Active Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector if available.

  • Volatile Degradants: The degradation might be leading to volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: Degradation products might be precipitating out of the solution, especially if their solubility is lower than the parent compound. Visually inspect your sample vials.

  • Adsorption: The degradants might be adsorbing onto the surfaces of your sample vials or HPLC column.

  • Inappropriate Wavelength: Ensure the UV detection wavelength is appropriate for both the parent compound and its potential degradation products. A PDA detector can help in identifying the optimal wavelength.

Q3: We have noticed a change in the physical appearance (e.g., color change, precipitation) of our sample of this compound during storage. What does this signify?

A3: A change in physical appearance is a clear indicator of instability.

  • Color Change: This often suggests oxidative or photolytic degradation.[7] The formation of colored species, even at very low concentrations, can be a sign of significant chemical change.

  • Precipitation: This could be due to the formation of insoluble degradation products or a change in the polymorphic form of the compound. It is crucial to document these changes and attempt to correlate them with the chemical degradation data obtained from techniques like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on an impurity like this compound?

A1: Forced degradation studies, or stress testing, are essential for several reasons:

  • Method Development: They help in the development and validation of stability-indicating analytical methods.[2] By intentionally degrading the molecule, you can ensure that the analytical method can separate the parent compound from its degradation products.

  • Degradation Pathway Elucidation: These studies provide insights into the potential degradation pathways of the molecule.[6][8] Understanding how the molecule degrades helps in identifying and characterizing the degradation products.

  • Stability Prediction: The data from forced degradation studies can help in predicting the long-term stability of the compound under various storage conditions.[9]

Q2: What are the recommended storage conditions for this compound?

A2: Based on general guidelines for chemical compounds and the available information, the following storage conditions are recommended:

  • Long-term: Controlled room temperature (e.g., 25°C/60% RH) in a well-closed container, protected from light.

  • Accelerated: 40°C/75% RH for a shorter duration to predict long-term stability.[10]

  • Protection from Light: As quinolinone derivatives can be light-sensitive, storage in amber-colored vials or in the dark is advisable.[3][11][12]

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: The most common and recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A reversed-phase C18 column is often a good starting point for method development.[5] For structural confirmation and identification of degradation products, hyphenated techniques like LC-MS are invaluable.[1]

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies of "this compound".

Table 1: Hydrolytic Stability Data

pH ConditionTemperature (°C)Time (hours)Initial Assay (%)Final Assay (%)% DegradationNo. of Degradants
0.1 N HCl8024100.0
Water8024100.0
0.1 N NaOH8024100.0

Table 2: Oxidative Stability Data

Oxidizing AgentConcentration (%)Temperature (°C)Time (hours)Initial Assay (%)Final Assay (%)% DegradationNo. of Degradants
H₂O₂3RT24100.0
H₂O₂30RT24100.0

Table 3: Photostability Data

Light SourceIntensityDurationInitial Assay (%)Final Assay (%)% DegradationNo. of Degradants
UV Light200 Wh/m²As per ICH Q1B100.0
Visible Light1.2 million lux hoursAs per ICH Q1B100.0

Table 4: Thermal Stability Data

ConditionTemperature (°C)Time (hours)Initial Assay (%)Final Assay (%)% DegradationNo. of Degradants
Solid State10548100.0
Solution8048100.0

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on "this compound".

1. Hydrolytic Stability

  • Objective: To investigate the degradation of the compound in acidic, basic, and neutral aqueous solutions.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.

    • For basic hydrolysis, use 0.1 N NaOH.

    • For neutral hydrolysis, use purified water.

    • Incubate the solutions at 80°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize them if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Stability

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent at 1 mg/mL.

    • Add hydrogen peroxide to the solution to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no significant degradation is observed, the study can be repeated with a higher concentration of H₂O₂ (e.g., 30%).[14]

    • At specified time intervals, take aliquots, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and analyze by HPLC.

3. Photostability

  • Objective: To determine the effect of light on the stability of the compound, following ICH Q1B guidelines.[11][15][16]

  • Procedure:

    • Expose a solid sample of the compound and a solution of the compound to a light source that provides a combination of UV and visible light.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[12]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure, analyze both the light-exposed and control samples by HPLC.

4. Thermal Stability

  • Objective: To evaluate the effect of high temperature on the compound in both solid and solution states.

  • Procedure:

    • For solid-state stability, place a known amount of the solid compound in an oven at 105°C for 48 hours.

    • For solution-state stability, prepare a solution of the compound in a suitable solvent and heat it at 80°C for 48 hours.

    • At various time points, cool the samples to room temperature and prepare them for HPLC analysis.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_data_evaluation Data Evaluation stock_solution Stock Solution (1 mg/mL) hydrolysis Hydrolysis (Acid, Base, Neutral) stock_solution->hydrolysis oxidation Oxidation (H₂O₂) stock_solution->oxidation photolysis Photolysis (UV/Vis Light) stock_solution->photolysis thermal Thermal (Solid & Solution) stock_solution->thermal hplc_analysis Stability-Indicating HPLC-UV/PDA hydrolysis->hplc_analysis oxidation->hplc_analysis photolysis->hplc_analysis thermal->hplc_analysis lcms_analysis LC-MS for Identification hplc_analysis->lcms_analysis If needed data_evaluation Assay, Impurity Profile, Mass Balance hplc_analysis->data_evaluation

Caption: Experimental workflow for the forced degradation study.

synthesis_pathway cluster_reactants Reactants cluster_intermediates Intermediates & Products cluster_reagents Further Reaction hq 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone intermediate 7-(4-Bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone hq->intermediate + 1,4-Dibromobutane dbb 1,4-Dibromobutane aripiprazole Aripiprazole intermediate->aripiprazole + Piperazine Derivative impurity 1,4-Bis[3,4-dihydro-2(1H)-quinolinon- 7-oxy]butane (Dimer Impurity) intermediate->impurity + another molecule of 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone piperazine 1-(2,3-Dichlorophenyl)piperazine

Caption: Formation of the dimer impurity during Aripiprazole synthesis.

References

Mitigating interference from "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" in aripiprazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" during the quantification of aripiprazole.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it a concern in aripiprazole analysis?

A1: "this compound", also known as Aripiprazole Diquinoline Butanediol Impurity or a dimer impurity, is a process-related impurity that can arise during the synthesis of aripiprazole.[1][2][3] It is formed from the reaction of the intermediate 7-(4-bromobutoxy)-3,4-dihydrocarbostyril with 7-hydroxy-3,4-dihydrocarbostyril.[4] If not adequately separated, this impurity can co-elute with aripiprazole in chromatographic methods, leading to inaccurate quantification and potential issues with product quality and safety.

Q2: How can I detect the presence of this impurity in my aripiprazole sample?

A2: The presence of "this compound" can be detected using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A dedicated, validated analytical method for aripiprazole and its impurities should be used.[5][6] The impurity will appear as a distinct peak in the chromatogram, and its identity can be confirmed by comparing its retention time with a reference standard or by using mass spectrometry for mass identification.

Q3: What are the typical analytical techniques used for the quantification of aripiprazole and the separation of this impurity?

A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust method for the quantification of aripiprazole and the separation of its impurities.[5][6][7] Additionally, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used, especially for quantifying low levels of aripiprazole and its metabolites in biological matrices, offering high selectivity and sensitivity.[8][9][10][11]

Q4: Can forced degradation studies help in identifying potential interference?

A4: Yes, forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) are crucial.[12][13][14][15] These studies help to demonstrate the specificity and stability-indicating nature of an analytical method. By observing the degradation pathways, you can ensure that the peaks of any resulting degradants, including the dimer impurity, are well-resolved from the aripiprazole peak.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of aripiprazole when "this compound" is a potential interferent.

Issue 1: Poor resolution between aripiprazole and the dimer impurity peak.

Possible Causes:

  • Inadequate chromatographic conditions (mobile phase composition, gradient, column chemistry).

  • Column degradation or contamination.

  • Inappropriate flow rate or temperature.

Solutions:

  • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Modifying the pH of the aqueous phase can also significantly impact the retention and selectivity.

  • Modify Gradient Elution: Implement or adjust the gradient profile to enhance separation. A shallower gradient around the elution time of aripiprazole and the impurity can improve resolution.

  • Select a Different Column: If optimization of the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a smaller particle size for higher efficiency.

  • Column Maintenance: Ensure the column is properly washed and regenerated. If performance degrades, replace the column.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect selectivity.

Experimental Protocols

Below are detailed methodologies for key experiments related to aripiprazole quantification and impurity analysis.

Protocol 1: RP-HPLC Method for Aripiprazole and Impurity Profiling

This protocol is a representative method for the separation of aripiprazole from its related substances, including "this compound".

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterCondition
Column Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.2% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.2% Trifluoroacetic acid (TFA) in Methanol
Gradient Elution A gradient program should be optimized to ensure separation. A starting condition could be 60:40 (A:B), with a gradual increase in B.
Flow Rate 1.0 mL/min[6]
Column Temperature 25°C[6]
Detection Wavelength 215 nm for impurities and 254 nm for aripiprazole[5][6]
Injection Volume 20 µL[5]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of aripiprazole and the "this compound" reference standard in a suitable diluent (e.g., a mixture of acetonitrile, methanol, and water).

  • Sample Solution: Accurately weigh and dissolve the aripiprazole drug substance or crushed tablets in the diluent to achieve a known concentration.[5]

4. System Suitability:

  • Inject a system suitability solution containing aripiprazole and the impurity.

  • The resolution between the aripiprazole and the impurity peak should be greater than 2.0.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for aripiprazole quantification.

Table 1: Performance of an HPLC Method for Aripiprazole and its Impurities

ParameterResult
Linearity (Impurity) Correlation coefficient > 0.995
Accuracy (Recovery) 100.87% - 103.68%
Limit of Detection (LOD) Method dependent
Limit of Quantitation (LOQ) Method dependent
Resolution > 2.0 between all peaks

Table 2: Performance of LC-MS/MS Methods for Aripiprazole in Human Plasma [8]

ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.1 - 500.10 - 100
LLOQ (ng/mL) 0.10.10
Intra-day Precision (%CV) < 15%≤ 4.8%
Inter-day Precision (%CV) < 15%≤ 4.8%
Accuracy (%) 85 - 115%Within ±15% of nominal
Recovery (%) Not Reported> 96%

Visualizations

Diagram 1: General Experimental Workflow for Aripiprazole HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (Aripiprazole & Impurity) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (Drug Substance/Product) prep_sample->hplc_system sys_suit System Suitability Test (Resolution > 2.0) hplc_system->sys_suit injection Inject Samples and Standards sys_suit->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_int Peak Integration & Identification chrom_acq->peak_int quant Quantification of Aripiprazole & Impurity peak_int->quant

Caption: Workflow for HPLC analysis of aripiprazole and its impurities.

Diagram 2: Troubleshooting Logic for Co-elution Issues

G start Poor resolution or co-elution of aripiprazole and impurity q1 Optimize Mobile Phase? (Solvent ratio, pH) start->q1 a1_yes Modify Gradient Profile q1->a1_yes Yes q3 Adjust Flow Rate or Temperature? q1->q3 No q2 Is resolution sufficient? a1_yes->q2 a2_yes Method Optimized q2->a2_yes Yes a2_no Change Column (Different stationary phase) q2->a2_no No a2_no->q1 q3->a2_no No a3_yes Re-evaluate System Suitability q3->a3_yes Yes a3_yes->q2

Caption: Decision tree for resolving chromatographic co-elution.

References

Technical Support Center: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one and Management of the Dimer Impurity "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, a key intermediate in the production of Aripiprazole. A primary focus is addressing the formation of the common dimer impurity, "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane".

Troubleshooting Guide

Issue 1: Low Yield of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one

Q1: My reaction yield is consistently below 70%. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one are often attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone: The reaction proceeds via a Williamson ether synthesis, which requires the deprotonation of the starting phenol. Ensure your base is strong enough and used in a sufficient molar excess to drive the formation of the phenoxide.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, including the formation of the dimer impurity. A typical temperature range is 60-80°C. Consider running a temperature optimization study to find the optimal balance between reaction rate and selectivity.

  • Choice of Solvent: The solvent plays a crucial role in the solubility of the reactants and the reaction kinetics. While DMF is commonly used, its recovery can be challenging on a larger scale.[1] Alcoholic solvents in the presence of a phase transfer catalyst like polyethylene glycol (PEG) have been shown to give high yields (above 90%).[2]

  • Molar Ratio of Reactants: An excess of 1,4-dibromobutane is typically used to favor the formation of the desired mono-alkylated product over the dimer. A molar ratio of 1:2 to 1:3 of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to 1,4-dibromobutane is a good starting point.

Issue 2: High Levels of "this compound" Dimer Impurity

Q2: I am observing a high percentage ( >5%) of the dimer impurity in my crude product. How can I minimize its formation?

A2: The formation of the dimer impurity is a common challenge. It arises from the reaction of the initially formed 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with another molecule of deprotonated 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Here are strategies to suppress this side reaction:

  • Control the Stoichiometry: As mentioned, using an excess of 1,4-dibromobutane is crucial. This increases the probability of the phenoxide reacting with the dihaloalkane rather than the mono-alkylated product.

  • Slow Addition of the Limiting Reagent: On a larger scale, consider the slow addition of the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone solution to the reaction mixture containing the base and excess 1,4-dibromobutane. This maintains a low concentration of the phenoxide, disfavoring the second alkylation step.

  • Use a Less Reactive Dihaloalkane: Consider using 1-bromo-4-chlorobutane instead of 1,4-dibromobutane. The lower reactivity of the chloro-substituent reduces the likelihood of the second substitution reaction occurring. This approach has been shown to significantly reduce the dimer impurity to less than 0.5%.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by HPLC. Stop the reaction once the consumption of the starting material has plateaued to avoid prolonged reaction times at elevated temperatures, which can favor dimer formation.

Issue 3: Challenges in Scaling Up the Synthesis

Q3: I am planning to scale up this synthesis. What are the key considerations to ensure a consistent and high-purity product?

A3: Scaling up the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one requires careful consideration of several factors to maintain control over the reaction and ensure safety:

  • Heat Transfer and Temperature Control: The reaction is exothermic. Ensure your reactor has adequate heat transfer capabilities to maintain a stable and controlled temperature. Hotspots can lead to an increase in side reactions.

  • Mixing Efficiency: Efficient mixing is critical to ensure homogeneous distribution of reactants and temperature. Inadequate mixing can lead to localized high concentrations of reactants, promoting dimer formation.

  • Solvent Selection and Recovery: For large-scale production, consider the environmental impact and ease of recovery of the solvent. While DMF is effective, its high boiling point and potential health hazards make it less ideal for large-scale operations.[1] Exploring alternative solvent systems, such as alcoholic solvents with a phase transfer catalyst, is recommended.[2]

  • Purification Strategy: Column chromatography is often not feasible for large-scale purification. Developing a robust crystallization method is essential. This may involve screening different solvent/anti-solvent systems to efficiently remove the dimer impurity. A process involving conversion to a salt to exploit solubility differences has also been reported.

Frequently Asked Questions (FAQs)

Q4: What is the typical range of the dimer impurity "this compound" observed in the crude product?

A4: In older methods, the dimer impurity could be in the range of 5-8%.[1] However, with optimized processes, it is possible to reduce this to less than 1.5-6.1%, and in some cases, to as low as 0.5%.[3]

Q5: What are the recommended analytical methods for quantifying the dimer impurity?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one and the percentage of the dimer impurity. A typical HPLC method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

Q6: Are there any alternative reagents to 1,4-dibromobutane that can be used?

A6: Yes, 1-bromo-4-chlorobutane is a commonly used alternative that can significantly reduce the formation of the dimer impurity due to the lower reactivity of the chloride leaving group.[1]

Q7: What are the most effective methods for purifying the crude product to remove the dimer impurity?

A7: While column chromatography can be used for small-scale purification, it is not practical for large-scale production.[3] The most common and scalable purification methods are:

  • Recrystallization: This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool, causing the desired product to crystallize while the impurities remain in the solution. Ethanol is a commonly used solvent for this purpose.

  • Salt Formation and Differential Solubility: This method involves converting the crude product into a salt. The salt of the desired product and the salt of the dimer impurity may have different solubilities in a given solvent system, allowing for their separation.

Data Presentation

Table 1: Impact of Dihaloalkane Choice on Dimer Impurity Formation

DihaloalkaneTypical Dimer Impurity in Crude Product (%)Reference
1,4-dibromobutane5 - 8[1]
1-bromo-4-chlorobutane< 0.5[1]

Table 2: Comparison of Purification Methods for Reducing Dimer Impurity

Purification MethodInitial Dimer Impurity (%)Final Dimer Impurity (%)Reference
Recrystallization (Ethanol)4.5 - 151.5 - 6.1[3]
Salt Formation & SeparationNot specified< 0.5[3]

Experimental Protocols

Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with Minimized Dimer Formation

  • Materials:

    • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

    • 1-bromo-4-chlorobutane

    • Potassium carbonate (anhydrous)

    • Ethanol

    • Polyethylene glycol (PEG)

  • Procedure:

    • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of PEG in ethanol, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent).

    • Heat the mixture to 70-75°C.

    • Slowly add 1-bromo-4-chlorobutane (2.5 equivalents) to the reaction mixture over a period of 1-2 hours.

    • Maintain the reaction at 70-75°C and monitor the progress by HPLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the inorganic salts and wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one by Recrystallization

  • Materials:

    • Crude 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one

    • Ethanol

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, treat with activated charcoal and filter hot.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to maximize crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway A 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone C 7-(4-bromobutoxy)-3,4- dihydroquinolin-2-one (Desired Product) A->C Base, Solvent (Williamson Ether Synthesis) B 1,4-Dibromobutane B->C D 1,4-Bis[3,4-dihydro-2(1H)-quinolinon- 7-oxy]butane (Dimer Impurity) C->D + 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone

Caption: Synthesis of the desired product and the formation of the dimer impurity.

Troubleshooting_Workflow Start Low Yield or High Impurity Q1 Check Reaction Conditions Start->Q1 A1 Adjust T, Solvent, Base Q1->A1 Yes Q2 Review Reactant Stoichiometry Q1->Q2 No A1->Q2 A2 Increase Excess of Dihaloalkane Q2->A2 Yes Q3 Optimize Purification Q2->Q3 No A2->Q3 A3 Develop Robust Crystallization Protocol Q3->A3 Yes End Improved Yield and Purity Q3->End No A3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Minimizing the formation of byproducts during "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the dimeric byproduct, 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, during the synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, a key intermediate for Aripiprazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct formed during the synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril?

A1: The primary byproduct is the dimer this compound. This impurity arises from a secondary reaction where the intended product, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, reacts with another molecule of the starting material, 7-hydroxy-3,4-dihydrocarbostyril.

Q2: What is the general synthetic route that leads to the formation of this byproduct?

A2: The synthesis is typically a Williamson ether synthesis. In this reaction, 7-hydroxy-3,4-dihydrocarbostyril is reacted with a large excess of 1,4-dibromobutane in the presence of a base. The desired reaction is the mono-alkylation of the hydroxyl group. However, the di-alkylation leading to the dimer is a common side reaction.

Q3: How can I monitor the formation of the dimer byproduct during the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the progress of the reaction and quantifying the formation of the dimer byproduct. A patent for the purification of the final product specifies HPLC parameters that can be adapted for this purpose.[1]

Q4: Is the dimer byproduct difficult to remove?

A4: The dimer byproduct can be challenging to remove due to its similar polarity to the desired product. Purification often involves column chromatography or a specialized purification process involving salt formation to separate the impurity.[1]

Troubleshooting Guide

Problem 1: High levels of dimer byproduct detected in the crude reaction mixture.

Potential Cause Suggested Solution
Incorrect Stoichiometry Ensure a sufficient excess of 1,4-dibromobutane is used. A molar ratio of 7-hydroxy-tetrahydroquinolinone to dibromobutane of about 1:1 to 1:10 has been reported.
Prolonged Reaction Time Monitor the reaction closely by HPLC. Once the starting material is consumed to a satisfactory level (e.g., less than 1.0%), proceed with the work-up to prevent further reaction of the product to form the dimer.[1]
Inappropriate Base The choice of base can influence the reaction rate and selectivity. Common bases include potassium carbonate, sodium hydroxide, and potassium hydroxide. The strength and solubility of the base can affect the deprotonation of the starting material and influence the reaction pathway.
High Reaction Temperature While heating is necessary, excessive temperatures can accelerate the rate of the secondary reaction leading to the dimer. Optimize the temperature to favor the formation of the desired product. Reaction temperatures of 130°C to 140°C have been used in neat conditions.
Solvent Effects The choice of solvent can significantly impact the regioselectivity of Williamson ether syntheses.[2] While some procedures are performed under neat conditions, if a solvent is used, consider aprotic polar solvents which can favor O-alkylation.

Problem 2: Difficulty in separating the dimer byproduct from the desired product.

Potential Cause Suggested Solution
Similar Polarity Standard crystallization may not be sufficient for complete removal. A patented method involves converting the crude product containing the dimer into a salt using an inorganic acid. The salt of the dimer impurity precipitates from the solution and can be filtered off. The desired product is then liberated from its salt by treatment with a base.[1]
Ineffective Chromatography If using column chromatography, a careful selection of the stationary and mobile phases is crucial. A silica gel column with a dichloromethane eluent has been mentioned for purification, though it is described as a tedious method not ideal for industrial scale.

Data Presentation

Table 1: Reported Purity and Dimer Impurity Levels

Stage Dimer Impurity Level Product Purity (by HPLC) Reference
Crude Reaction Mixture14-15%Not specified[1]
After Purification (Method 1)0.08%98.05%[1]
After Purification (Method 2)0.28%97.4%[1]
Target Specification< 0.5%> 97%[1]

Experimental Protocols

Key Synthesis: Synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (Illustrative)

Disclaimer: This is a generalized protocol based on public information and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a suitable reaction vessel, combine 7-hydroxy-tetrahydroquinolinone (THQ), a significant molar excess of 1,4-dibromobutane (DBB), and a base (e.g., potassium carbonate). The reaction can be run under neat conditions.

  • Heating: Heat the reaction mixture to a temperature between 130°C and 140°C.

  • Monitoring: Monitor the reaction progress by HPLC to determine the consumption of THQ and the formation of the desired product and the dimer byproduct.

  • Work-up: Once the reaction is deemed complete, cool the mixture.

  • Isolation of Crude Product: The method of isolation will depend on the specific conditions used. It may involve filtration and concentration of the filtrate.

  • Purification: To remove the dimer impurity, the crude product can be dissolved in a suitable organic solvent (e.g., dichloromethane). An inorganic acid (e.g., hydrogen chloride gas or sulfuric acid) is then added to precipitate the salt of the dimer impurity. The solid is removed by filtration. The filtrate containing the desired product's salt is then neutralized with a base (e.g., potassium carbonate solution) to liberate the free base. The product is then extracted and isolated.

  • Final Product Isolation: The purified product can be precipitated by the addition of an anti-solvent like cyclohexane, filtered, and dried.

HPLC Method for Impurity Monitoring (Example)

  • Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm[1]

  • Flow Rate: 1.5 mL/minute[1]

  • Detector: UV at 220 nm[1]

  • Buffer Preparation: 0.2% (v/v) triethylamine in HPLC grade water[1]

  • Mobile Phase A: A homogenous mixture of buffer and acetonitrile (95:5)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient should be developed to achieve separation of the starting material, product, and dimer byproduct.

Visualizations

Reaction_Pathway Start 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone Product 7-(4-Bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone (Desired Product) Start->Product Williamson Ether Synthesis (Mono-alkylation) Byproduct 1,4-Bis[3,4-dihydro-2(1H)-quinolinon- 7-oxy]butane (Dimer Byproduct) Start->Byproduct Reagent 1,4-Dibromobutane (Excess) Reagent->Product Base Base (e.g., K2CO3) Base->Product Product->Byproduct Further Reaction with Starting Material

Caption: Reaction pathway showing the formation of the desired product and the dimer byproduct.

Troubleshooting_Flowchart Start High Dimer Formation Detected CheckStoichiometry Verify Stoichiometry (Excess 1,4-dibromobutane) Start->CheckStoichiometry Purification Implement Specialized Purification Protocol Start->Purification Post-synthesis issue CheckTimeTemp Review Reaction Time and Temperature CheckStoichiometry->CheckTimeTemp Stoichiometry OK Optimize Optimize Reaction Conditions CheckStoichiometry->Optimize Incorrect CheckBase Evaluate Base Choice and Amount CheckTimeTemp->CheckBase Time/Temp OK CheckTimeTemp->Optimize Incorrect CheckBase->Optimize Base OK CheckBase->Optimize Incorrect Success Dimer Minimized Purification->Success Optimize->Start Re-evaluate

Caption: Troubleshooting workflow for addressing high dimer byproduct formation.

References

Validation & Comparative

Comparative biological activity of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" and aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the atypical antipsychotic drug aripiprazole and the structurally related compound "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane." Notably, "this compound" is documented primarily as a process impurity formed during the synthesis of aripiprazole.[1][2][3] To date, there is a lack of publicly available data on the biological activity of this specific impurity.

Therefore, this guide will focus on the well-characterized biological profile of aripiprazole, providing a comprehensive summary of its receptor binding and functional activity. To offer a relevant point of comparison and insight into the structure-activity relationships within this chemical class, we will also include data on OPC-4392, a clinical predecessor to aripiprazole.

Overview of Compounds

Aripiprazole is a second-generation (atypical) antipsychotic medication.[4] Its unique pharmacological profile is characterized by partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[5][6][7] This "dopamine-serotonin system stabilizer" mechanism is thought to underlie its efficacy in treating a range of psychiatric disorders with a generally lower risk of extrapyramidal side effects compared to older antipsychotics.[4][6]

This compound is identified as a dimer impurity formed during the manufacturing process of aripiprazole.[2] It consists of two 3,4-dihydro-2(1H)-quinolinone moieties linked by a butane diether bridge at the 7-position. While its structure shares the quinolinone core with aripiprazole, its biological activity has not been reported in the scientific literature.

OPC-4392 is a quinolinone derivative that was a predecessor to aripiprazole in clinical development.[8] It was reported to act as an agonist at presynaptic dopamine autoreceptors and an antagonist at postsynaptic D2 receptors.[8][9] Although its development was discontinued, its pharmacological profile provides a valuable reference for understanding the evolution of aripiprazole's mechanism of action.[8]

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of aripiprazole and OPC-4392 for key central nervous system receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeAripiprazole (Ki, nM)OPC-4392 (Ki, nM)
Dopamine D20.341.1
Dopamine D30.83.2
Serotonin 5-HT1A1.710
Serotonin 5-HT2A3.41.3
Serotonin 5-HT2C151.5
Serotonin 5-HT73913
Adrenergic α1A577.1
Histamine H16113
Muscarinic M1>1000>1000

Data compiled from publicly available pharmacological databases and research articles. Exact values may vary slightly between studies depending on experimental conditions.

Functional Activity at Key Receptors

This table outlines the functional activity of aripiprazole and OPC-4392 at dopamine and serotonin receptors, a crucial aspect of their pharmacological profiles.

ReceptorAripiprazole Functional ActivityOPC-4392 Functional Activity
Dopamine D2 Partial AgonistPresynaptic Agonist / Postsynaptic Antagonist[8][9]
Serotonin 5-HT1A Partial Agonist[5][7]Not extensively characterized
Serotonin 5-HT2A Antagonist/Inverse Agonist[5][7]Antagonist

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by aripiprazole and a typical experimental workflow for determining receptor binding affinity.

G Aripiprazole's Action on Dopamine D2 Receptor Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_release Dopamine Release Dopamine_synthesis->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_autoreceptor D2 Autoreceptor D2_autoreceptor->Dopamine_synthesis Inhibition Dopamine->D2_autoreceptor Full Agonist D2_receptor Postsynaptic D2 Receptor Dopamine->D2_receptor Full Agonist Adenylyl_cyclase Adenylyl Cyclase D2_receptor->Adenylyl_cyclase cAMP ↓ cAMP Adenylyl_cyclase->cAMP Signaling_cascade Downstream Signaling cAMP->Signaling_cascade Aripiprazole_pre Aripiprazole (Partial Agonist) Aripiprazole_pre->D2_autoreceptor Aripiprazole_post Aripiprazole (Partial Agonist) Aripiprazole_post->D2_receptor

Caption: Aripiprazole acts as a partial agonist at both pre- and postsynaptic D2 receptors.

G Aripiprazole's Action on Serotonin Pathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway 5HT1A_Receptor 5-HT1A Receptor Adenylyl_cyclase_1A Adenylyl Cyclase 5HT1A_Receptor->Adenylyl_cyclase_1A cAMP_1A ↓ cAMP Adenylyl_cyclase_1A->cAMP_1A 5HT2A_Receptor 5-HT2A Receptor PLC Phospholipase C 5HT2A_Receptor->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+, PKC Activation IP3_DAG->Ca_PKC Aripiprazole_1A Aripiprazole (Partial Agonist) Aripiprazole_1A->5HT1A_Receptor Aripiprazole_2A Aripiprazole (Antagonist) Aripiprazole_2A->5HT2A_Receptor Blocks Serotonin Serotonin Serotonin Serotonin->5HT1A_Receptor Full Agonist Serotonin->5HT2A_Receptor G Experimental Workflow: Radioligand Binding Assay Step1 Prepare cell membranes expressing the target receptor Step2 Incubate membranes with a radiolabeled ligand (e.g., [3H]Spiperone for D2) Step1->Step2 Step3 Add increasing concentrations of the test compound (e.g., Aripiprazole) Step2->Step3 Step4 Separate bound from free radioligand (filtration) Step3->Step4 Step5 Quantify radioactivity of bound ligand Step4->Step5 Step6 Calculate Ki value from IC50 using the Cheng-Prusoff equation Step5->Step6

References

Unlocking Antitumor Potential: A Comparative Efficacy Guide to Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a paramount objective. Quinolinone and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities, including potent antitumor effects. This guide provides a comprehensive comparison of the efficacy of various quinolinone derivatives, supported by experimental data, to aid in the rational design and development of next-generation cancer therapeutics.

This comparative analysis focuses on the cytotoxic activity of different quinolinone derivatives against two prevalent human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma). The data presented herein is collated from recent scientific literature, offering a side-by-side view of their potential as anticancer agents.

Quantitative Efficacy Analysis

The antitumor efficacy of various quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several classes of quinolinone derivatives, providing a clear comparison of their cytotoxic potency.

Table 1: Cytotoxicity of 7-Chloroquinoline Derivatives against MCF-7 and HCT-116 Cell Lines
CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Derivative 882.60 ± 0.5727.19 ± 0.77
Derivative 977.70 ± 10.9065.82 ± 2.24
Derivative 1054.46 ± 2.4046.36 ± 7.79
Derivative 1189.70 ± 6.60100.68 ± 2.18
Derivative 1379.38 ± 5.4352.41 ± 2.35
Derivative 1480.30 ± 6.9095.42 ± 5.63
Derivative 1583.86 ± 1.1690.44 ± 8.42
Derivative 1686.40 ± 0.5094.33 ± 5.11
Doxorubicin (Control)79.30 ± 1.1980.30 ± 2.10

Data sourced from Oliveira, et al. (2021).[1]

Table 2: Cytotoxicity of Tetrahydroquinolin-5(1H)-one Derivatives against MCF-7 Cells and Their Kinase Inhibitory Activity
CompoundMCF-7 IC50 (µM)EGFR IC50 (µM)HER-2 IC50 (µM)PDGFR-β IC50 (µM)VEGFR-2 IC50 (µM)
4b 0.002----
4j 0.003-0.000170.00007-
4k 0.004----
4e 0.004----
Staurosporine (Control)0.005----
Sorafenib (Control)--0.000280.00013-

Data sourced from a 2022 study on novel quinolinone derivatives.[2]

Table 3: Cytotoxic Activity of Quinoline-Chalcone Derivatives
CompoundMGC-803 (Gastric Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
12e 1.385.345.21

Data sourced from a study on the design and synthesis of novel quinoline-chalcone derivatives.[3]

Key Experimental Protocols

The determination of the cytotoxic activity of quinolinone derivatives relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Cells are then seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: Following incubation, the culture medium is replaced with fresh medium containing various concentrations of the quinolinone derivatives. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included. The cells are then incubated for a specified period (e.g., 48 hours).[1]

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves.[1]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with quinolinone derivatives incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining IC50 values.

Signaling Pathways Targeted by Anticancer Quinolinone Derivatives

Quinolinone derivatives exert their anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the development of targeted therapies.

One of the key mechanisms of action for many quinolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs).[2] Dysregulation of RTK signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a common driver of tumor growth, proliferation, and angiogenesis.[4]

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling Cascades Quinolinone Quinolinone Derivative EGFR EGFR Quinolinone->EGFR Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Generalized diagram of EGFR signaling pathway inhibition by quinolinone derivatives.

By inhibiting EGFR, quinolinone derivatives can block downstream signaling through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to decreased cell proliferation and the induction of apoptosis (programmed cell death).[4]

Furthermore, some quinolinone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5] Others can interfere with DNA replication and repair by inhibiting topoisomerase enzymes. The multi-targeted nature of these compounds makes them particularly attractive candidates for cancer therapy.

This guide serves as a starting point for researchers interested in the anticancer potential of quinolinone derivatives. The provided data and protocols offer a foundation for further investigation and the development of more effective and selective cancer treatments.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic potential of quinolinone derivatives, providing a comparative perspective on 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. This guide synthesizes available experimental data on related structures to infer potential biological activity and guide future research.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The cytotoxic effects of these compounds are highly dependent on their structural features, such as the nature and position of substituents on the quinoline core. This guide focuses on the cytotoxicity of "this compound," a compound identified as an impurity in the synthesis of the atypical antipsychotic drug Aripiprazole. While direct cytotoxicological data for this specific bis-quinolinone is not publicly available, this document provides a comparative analysis of structurally related compounds to offer insights into its potential biological activity.

The core structure, a 3,4-dihydro-2(1H)-quinolinone, is a key pharmacophore in several biologically active molecules. By examining the cytotoxicity of mono-quinolinones with substitutions at the 7-position and the drug Aripiprazole, which shares this core, we can extrapolate potential structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic potential of novel quinolinone derivatives.

Comparative Cytotoxicity Data

While no direct experimental data on the cytotoxicity of this compound has been reported, the following tables summarize the cytotoxic activity of structurally related quinolinone and quinoline derivatives against various cancer cell lines. This comparative data provides a framework for understanding how modifications to the quinolinone scaffold can influence cytotoxic potency.

Compound/DerivativeStructureCell LineAssayIC50 (µM)Reference
Aripiprazole 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydro-2(1H)-quinolinoneMCF-7 (Breast Cancer)MTT12.1 ± 0.40[1]
MDA-MB-231 (Breast Cancer)MTT19.83 ± 0.27[1]
AU565 (Breast Cancer)MTT18.02 ± 0.44[1]
BT-474 (Breast Cancer)MTT36.42 ± 0.12[1]
Aminated Quinolinequinone (AQQ6) Structure not specifiedDU-145 (Prostate Cancer)MTT-[2]
8-nitro-7-quinolinecarbaldehyde Not availableCaco-2 (Colorectal Carcinoma)MTT-[3]
8-Amino-7-quinolinecarbaldehyde Not availableCaco-2 (Colorectal Carcinoma)MTT-[3]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) Not availableHCT-116 (Colon Cancer)MTT-[4]
A549 (Lung Cancer)MTT-[4]

Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract, although the compound was reported to be active.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of quinolinone derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, DU-145)[1][2]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the progression of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related quinolinone and quinoline derivatives, several mechanisms may contribute to their cytotoxic effects. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] Aripiprazole, for instance, has been shown to induce apoptosis and cause cell cycle arrest at the subG0/G1 phase in MCF-7 cells.[1] It has also been linked to the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress at cytotoxic concentrations.[5][6]

The functional groups on the quinoline ring play a crucial role in determining the cytotoxic activity. For example, nitro-aldehyde quinoline derivatives have shown higher cytotoxicity compared to their corresponding amine-aldehyde derivatives.[3]

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Add varying concentrations of test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Potential Signaling Pathway

signaling_pathway Figure 2. Simplified Apoptotic Signaling Pathway compound Quinolinone Derivative er_stress ER Stress / UPR compound->er_stress e.g., Aripiprazole apoptosis Apoptosis Induction compound->apoptosis cell_cycle_arrest Cell Cycle Arrest (G0/G1 Phase) compound->cell_cycle_arrest er_stress->apoptosis cell_death Cell Death apoptosis->cell_death cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of quinolinone-induced cytotoxicity.

Conclusion

While direct cytotoxic data for "this compound" is currently unavailable, a comparative analysis of structurally related quinolinone derivatives suggests that this class of compounds possesses significant cytotoxic potential. The presence of the 3,4-dihydro-2(1H)-quinolinone core in aripiprazole, which exhibits micromolar cytotoxicity against several cancer cell lines, indicates that the fundamental scaffold is amenable to derivatization for anticancer applications. The nature of the substituent at the 7-position and the overall molecular architecture, such as the formation of a bis-quinolinone structure, will likely play a critical role in modulating this activity. Further experimental evaluation of "this compound" and its analogues is warranted to fully elucidate their cytotoxic profile and therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for such investigations.

References

Investigating the cross-reactivity of antibodies against "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for investigating the cross-reactivity of antibodies developed against "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane," a known impurity in the synthesis of the atypical antipsychotic drug Aripiprazole. While specific antibodies targeting this compound are not commercially available, this document outlines the critical experimental procedures and data interpretation necessary for researchers aiming to develop and characterize such antibodies. The focus is on ensuring specificity and avoiding unintended cross-reactivity with structurally related drugs, a crucial step in the development of reliable research tools and diagnostic assays.

Introduction to "this compound"

"this compound," also identified as 7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone], is a molecule characterized by two quinolinone rings linked by a butane diether chain.[1][2][3][4][5] Its significance lies in its classification as a process impurity during the manufacturing of Aripiprazole.[1][2][4] Given its structural similarity to Aripiprazole and other drugs containing the quinolinone scaffold, any antibody raised against this impurity must be rigorously tested for cross-reactivity to ensure its specificity.

Potential Cross-Reactants

A thorough investigation of antibody specificity should include testing against molecules with high structural similarity. For an antibody targeting "this compound," the following compounds, which also feature a quinolinone core, are critical to include in a cross-reactivity panel:

  • Aripiprazole: The primary drug substance from which the target impurity is derived.

  • Cilostazol: A phosphodiesterase type 3 (PDE3) inhibitor used to treat intermittent claudication.[6][7][8][9]

  • Tolvaptan (OPC-41061): A selective vasopressin V2 receptor antagonist.[10][11][12][13]

  • Brexpiprazole: A newer atypical antipsychotic with structural similarities to Aripiprazole.

Experimental Protocols for Cross-Reactivity Assessment

The following are standard methodologies for evaluating the binding specificity and cross-reactivity of antibodies against small molecules.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the primary method for quantifying antibody specificity and determining the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants.

Protocol:

  • Coating: Microtiter plates are coated with a conjugate of "this compound" and a carrier protein (e.g., Bovine Serum Albumin - BSA).

  • Blocking: Unbound sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in Phosphate Buffered Saline - PBS).

  • Competition: A fixed concentration of the antibody is pre-incubated with varying concentrations of the free target molecule ("this compound") or potential cross-reactants (Aripiprazole, Cilostazol, etc.).

  • Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plates and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer.

  • Data Analysis: The percentage of antibody binding is plotted against the log of the analyte concentration to determine the IC50 value. Cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Target / IC50 of Cross-Reactant) x 100.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

Protocol:

  • Immobilization: The antibody of interest is immobilized on a sensor chip.

  • Binding: A solution containing the target molecule or a potential cross-reactant is flowed over the sensor chip surface.

  • Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Hypothetical Cross-Reactivity Data

The following tables present hypothetical data to illustrate how the results of cross-reactivity testing would be presented.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
This compound10100%
Aripiprazole5002%
Cilostazol12000.83%
Tolvaptan> 10,000< 0.1%
Brexpiprazole8001.25%

Table 2: Surface Plasmon Resonance (SPR) Affinity Data

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compound1.5 x 10^51.5 x 10^-41.0 x 10^-9
Aripiprazole3.2 x 10^41.6 x 10^-35.0 x 10^-8
Cilostazol1.1 x 10^41.3 x 10^-31.2 x 10^-7
TolvaptanNo significant binding detected--
Brexpiprazole2.5 x 10^42.0 x 10^-38.0 x 10^-8

Visualizing Experimental Workflow and Biological Pathways

Clear diagrams of experimental workflows and the biological pathways potentially affected by cross-reactivity are essential for understanding the implications of antibody specificity.

G cluster_0 Experimental Workflow: Cross-Reactivity Assessment Start Start Develop Antibody Develop Antibody against 1,4-Bis[...]-butane Start->Develop Antibody Competitive ELISA Competitive ELISA Develop Antibody->Competitive ELISA SPR Analysis Surface Plasmon Resonance (SPR) Develop Antibody->SPR Analysis Analyze Data Analyze Cross-Reactivity and Affinity Data Competitive ELISA->Analyze Data SPR Analysis->Analyze Data Conclusion Determine Antibody Specificity Analyze Data->Conclusion G cluster_1 Simplified Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Aripiprazole Aripiprazole Aripiprazole->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream Effects Downstream Cellular Effects PKA->Downstream Effects

References

A Comparative Analysis of the Impurity Profile of Different Aripiprazole Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the impurity profile of different hypothetical batches of the atypical antipsychotic drug, aripiprazole. The presence and quantity of impurities in an active pharmaceutical ingredient (API) are critical quality attributes that can impact the safety and efficacy of the final drug product. This document outlines the common impurities associated with aripiprazole, presents a comparative analysis of their levels in different batches, details the analytical methodologies for their identification and quantification, and provides an overview of the key signaling pathways of aripiprazole.

Data Presentation: Impurity Profile of Aripiprazole Batches

The following table summarizes the quantitative analysis of impurities found in three hypothetical batches of aripiprazole. The levels of impurities are expressed as a percentage (%) relative to the aripiprazole content. The acceptance criteria for most individual impurities are generally set at not more than 0.15%.[1]

Impurity NameCAS NumberBatch A (%)Batch B (%)Batch C (%)
Aripiprazole EP Impurity A22246-18-00.080.110.07
Aripiprazole EP Impurity B41202-77-10.050.030.06
Aripiprazole EP Impurity C203395-81-7< 0.010.02< 0.01
Aripiprazole EP Impurity D203395-82-80.120.090.14
Aripiprazole EP Impurity E129722-25-40.030.050.04
Aripiprazole EP Impurity F573691-09-50.060.080.05
Aripiprazole EP Impurity G1797986-18-5< 0.01< 0.010.02
Dehydro-aripiprazole129722-29-80.090.100.08
7-Hydroxy-aripiprazole129722-24-30.040.060.03
Total Impurities 0.47 0.54 0.49

Experimental Protocols

The determination of aripiprazole and its related impurities is primarily achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][3]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.[1][2]

  • Detection Wavelength: Aripiprazole is often detected at 254 nm, while impurities may be monitored at a lower wavelength, such as 224 nm, for better sensitivity.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at a specific temperature, for example, 40°C.[1]

3. Sample Preparation:

  • Aripiprazole Assay: A stock standard solution of aripiprazole is prepared by dissolving an accurately weighed amount in the mobile phase to a concentration of approximately 1.25 mg/mL.[1]

  • Impurity Profiling: An amount of the aripiprazole sample equivalent to 100 mg is transferred to a 100 mL volumetric flask and sonicated with the mobile phase. The final concentration is approximately 1.0 mg/mL of aripiprazole.[1]

4. Method Validation: The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Aripiprazole Batch Sample dissolution Dissolution in Mobile Phase sample->dissolution filtration Filtration dissolution->filtration hplc_system HPLC System filtration->hplc_system column C18 Column hplc_system->column detector UV Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration quantification Impurity Quantification integration->quantification

Experimental workflow for aripiprazole impurity profiling.

Aripiprazole's unique pharmacological profile stems from its activity at multiple neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[4][5][6]

aripiprazole_signaling cluster_aripiprazole Aripiprazole cluster_receptors Receptor Interaction cluster_effects Downstream Signaling aripiprazole Aripiprazole d2 Dopamine D2 Receptor aripiprazole->d2 ht1a Serotonin 5-HT1A Receptor aripiprazole->ht1a ht2a Serotonin 5-HT2A Receptor aripiprazole->ht2a d2_effect Modulation of Adenylyl Cyclase (Partial Agonist) d2->d2_effect ht1a_effect Inhibition of Adenylyl Cyclase (Partial Agonist) ht1a->ht1a_effect ht2a_effect Blockade of PLC/IP3 Pathway (Antagonist) ht2a->ht2a_effect

Aripiprazole's primary signaling pathways.

References

Benchmarking the synthesis of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" against alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthesis Methods for a Key Quinolinone Dimer

This guide provides a comparative analysis of synthetic methodologies for producing 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, a notable impurity in the manufacturing process of the antipsychotic drug Aripiprazole. An understanding of its synthesis is crucial for the development of purification strategies and for its potential use as a reference standard. Herein, we benchmark the conventional one-pot Williamson ether synthesis against a plausible two-step alternative involving a Mitsunobu reaction, providing detailed experimental protocols and a quantitative comparison to inform methodological selection in a research and development setting.

Comparative Analysis of Synthetic Methods

The synthesis of this compound is most directly achieved via a one-pot Williamson ether synthesis. However, alternative multi-step approaches can be conceptualized to potentially offer advantages in purity and scalability. Below is a summary of the key performance indicators for two such methods.

ParameterMethod 1: One-Pot Williamson Ether SynthesisMethod 2: Two-Step Synthesis via Mitsunobu Reaction
Starting Materials 7-hydroxy-3,4-dihydroquinolin-2-one, 1,4-Dihalobutane (e.g., 1,4-dibromobutane)7-hydroxy-3,4-dihydroquinolin-2-one, 1,4-Butanediol, Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3)
Reaction Steps 12
Typical Yield Moderate to Good (as a side product)Potentially higher overall yield with optimization
Purity Profile Often requires significant purification from mono-alkylated product and starting materialIntermediate purification can lead to a cleaner final product
Reaction Time 4-24 hoursStep 1: 2-6 hours; Step 2: 12-24 hours
Reaction Temperature 60-120 °CStep 1: 0 °C to room temperature; Step 2: 0 °C to 90°C
Reagents and Solvents Base (e.g., K2CO3, NaH), Polar aprotic solvent (e.g., DMF, Acetonitrile)DIAD, PPh3, THF, Toluene
Scalability Moderate; subject to side product formationPotentially more scalable due to better control over stoichiometry

Experimental Protocols

Method 1: One-Pot Williamson Ether Synthesis

This method represents the most direct route to this compound, proceeding via a double nucleophilic substitution.

Materials:

  • 7-hydroxy-3,4-dihydroquinolin-2-one (2.2 equivalents)

  • 1,4-Dibromobutane (1.0 equivalent)

  • Potassium carbonate (K2CO3, 4.0 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of 7-hydroxy-3,4-dihydroquinolin-2-one and potassium carbonate in DMF, add 1,4-dibromobutane.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Two-Step Synthesis via Mitsunobu Reaction

This alternative approach involves the initial mono-etherification of 1,4-butanediol followed by a Mitsunobu reaction to introduce the second quinolinone moiety. This method allows for greater control and potentially higher purity of the final product.

Step 1: Synthesis of 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one

Materials:

  • 7-hydroxy-3,4-dihydroquinolin-2-one (1.0 equivalent)

  • 1,4-Butanediol (5.0 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • Sodium iodide (catalytic amount)

  • Acetonitrile

Procedure:

  • Combine 7-hydroxy-3,4-dihydroquinolin-2-one, 1,4-butanediol, potassium carbonate, and a catalytic amount of sodium iodide in acetonitrile.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure to remove the excess 1,4-butanediol.

  • Purify the residue by column chromatography to isolate 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one.

Step 2: Mitsunobu Reaction

Materials:

  • 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent)

  • 7-hydroxy-3,4-dihydroquinolin-2-one (1.1 equivalents)

  • Triphenylphosphine (PPh3, 1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one, 7-hydroxy-3,4-dihydroquinolin-2-one, and triphenylphosphine in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C and add DIAD dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture and purify by column chromatography to yield the final product.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the benchmarked synthetic methods.

cluster_0 Method 1: One-Pot Williamson Ether Synthesis A1 7-hydroxy-3,4-dihydroquinolin-2-one C1 Reaction Mixture (K2CO3, DMF) A1->C1 B1 1,4-Dibromobutane B1->C1 D1 Heating (80-100°C) C1->D1 E1 Workup and Purification D1->E1 F1 This compound E1->F1

Caption: Workflow for the one-pot synthesis.

cluster_1 Method 2: Two-Step Synthesis via Mitsunobu Reaction cluster_step1 Step 1: Mono-etherification cluster_step2 Step 2: Mitsunobu Reaction A2 7-hydroxy-3,4-dihydroquinolin-2-one C2 Reaction (K2CO3, NaI, Acetonitrile) A2->C2 B2 1,4-Butanediol B2->C2 D2 Intermediate: 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one C2->D2 E2 Intermediate from Step 1 G2 Reaction (PPh3, DIAD, THF) E2->G2 F2 7-hydroxy-3,4-dihydroquinolin-2-one F2->G2 H2 Final Product: This compound G2->H2

Caption: Workflow for the two-step synthesis.

Inter-laboratory study for the validation of "1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the detection and quantification of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, a known process-related impurity in the synthesis of antipsychotic drugs such as Aripiprazole.[1][][3][4][5][6][7] The information is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction to the Analyte

This compound is a dimeric impurity formed during the synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the manufacturing of Aripiprazole.[8][9] Its presence and concentration are critical quality attributes that need to be monitored to ensure the purity and safety of the final active pharmaceutical ingredient (API). The formation of this impurity is a known challenge in the synthesis process, and its control is essential.[8]

Synthesis and Impurity Formation Pathway

The formation of this compound occurs during the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. Under basic conditions, the desired mono-alkylation competes with the di-alkylation, leading to the formation of the dimeric impurity.

cluster_reactants Reactants cluster_synthesis Synthesis Step cluster_products Products 7-hydroxy 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone reaction Alkylation (Base, Solvent) 7-hydroxy->reaction dibromobutane 1,4-Dibromobutane dibromobutane->reaction intermediate 7-(4-Bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone (Desired Intermediate) reaction->intermediate Mono-alkylation impurity 1,4-Bis[3,4-dihydro-2(1H)-quinolinon- 7-oxy]butane (Dimer Impurity) reaction->impurity Di-alkylation

Figure 1: Synthesis pathway showing the formation of the desired intermediate and the dimeric impurity.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of this impurity are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detection. The following tables summarize the experimental conditions and performance data from various validated methods reported in the literature for the analysis of Aripiprazole and its impurities.

Table 1: Comparison of HPLC Methodologies
ParameterMethod 1Method 2Method 3
Column Phenomenex Luna® C18 (250 x 4.6 mm, 5.0 µm)[10][11]Inertsil ODS (150 x 4.6 mm, 5 µm)[12]Reversed-phase C8 (250 x 4.0 mm, 5 µm)[13]
Mobile Phase A Phosphate buffer (pH 3.0) with sodium pentanesulfonate[10][11]pH-adjusted aqueous solution[12]20 mM Ammonium Acetate[13]
Mobile Phase B Acetonitrile[10][11]Acetonitrile[12]Acetonitrile[13]
Elution Mode Gradient[10][11]Gradient[12]Isocratic (10:90, v/v)[13]
Flow Rate 1.0 mL/min[10][11]1.5 mL/min[12]1.0 mL/min[13]
Detection UV at 215 nm[10][11]UV at 252 nm[12]UV at 240 nm[13]
LOD 0.005 - 0.042 µg/mL (for various impurities)[11]0.03 µg/mL[12]0.05 µg/mL[13]
LOQ 0.018 - 0.126 µg/mL (for various impurities)[11]0.15 µg/mL[12]0.1 µg/mL[13]
Linearity (r) > 0.99 (for various impurities)Not specified0.999[13]
Table 2: Comparison of UPLC-MS/MS Methodologies
ParameterMethod 4Method 5
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[14]Xevo TQD® C18
Mobile Phase Methanol: 10mM Ammonium Formate (85:15, v/v)[14]Acetonitrile and Water (with formic acid)
Elution Mode Isocratic[14]Gradient
Flow Rate Not specifiedNot specified
Detection MS/MS (Positive Ionization)[14]MS/MS
LOD Not specified10 ng/mL (for Aripiprazole)[15]
LOQ 0.05 ng/mL (for Aripiprazole)[14]25 ng/mL (for Aripiprazole)[15]
Linearity (r²) > 0.99 (for Aripiprazole)0.998 (for Aripiprazole)[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized experimental protocols based on the reviewed literature.

HPLC Method for Impurity Profiling
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard for this compound in a suitable diluent (e.g., a mixture of mobile phase components).

    • Accurately weigh and dissolve the Aripiprazole API sample in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a wavelength where both the API and the impurity have adequate absorbance (e.g., 215 nm, 240 nm, or 252 nm).[10][11][12][13]

  • Data Analysis:

    • Identify the peak corresponding to the impurity based on its retention time relative to the main API peak.

    • Quantify the impurity by comparing its peak area to that of the reference standard or by using the area normalization method, assuming a similar response factor to the API if a standard is unavailable.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of pharmaceutical impurities using HPLC.

start Start sample_prep Sample and Standard Preparation start->sample_prep hplc_analysis HPLC Analysis (Injection and Separation) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram Generation) hplc_analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Reporting of Results quantification->reporting end End reporting->end

Figure 2: General experimental workflow for HPLC analysis of impurities.

Conclusion

The analytical methods for the control of this compound in Aripiprazole are well-established, with HPLC being the most commonly employed technique. The choice of the specific method will depend on the required sensitivity, resolution, and the available instrumentation. UPLC-MS/MS offers higher sensitivity and specificity, which can be advantageous for trace-level quantification and structure confirmation. The provided data and protocols serve as a valuable resource for the selection and implementation of appropriate analytical strategies for the quality control of Aripiprazole and related compounds.

References

The Structure-Activity Relationship of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane and its analogous compounds. While direct SAR studies on this specific molecule are limited due to its primary identification as an impurity in the synthesis of Aripiprazole, this guide draws upon the extensive research conducted on structurally related 3,4-dihydro-2(1H)-quinolinone derivatives to elucidate key structural determinants for biological activity. The primary focus of this analysis is on the modulation of dopamine D2 and serotonin 5-HT1A receptors, key targets in the treatment of various central nervous system disorders.

Comparative Analysis of Structural Modifications

The biological activity of 3,4-dihydro-2(1H)-quinolinone derivatives is significantly influenced by modifications to three key structural regions: the quinolinone core, the alkoxy linker, and the terminal aromatic or heterocyclic moiety.

The Quinolinone Core:

The 3,4-dihydro-2(1H)-quinolinone scaffold is a crucial pharmacophore. Modifications to this ring system can impact receptor affinity and intrinsic activity. For instance, substitution at the 7-position with an oxygen-linked side chain is a common feature among potent dopamine receptor ligands.

The Alkoxy Linker:

The length and nature of the linker connecting the two quinolinone moieties, or a quinolinone core to another chemical entity, play a critical role in determining receptor affinity and selectivity. In the parent compound, a butane-1,4-diylbis(oxy) linker is present. Studies on analogous series have shown that varying the length of this alkyl chain can significantly alter binding affinities for D2 and 5-HT1A receptors. An optimal linker length often exists for achieving high affinity.

The Terminal Moiety:

In symmetrical compounds like this compound, the second quinolinone ring acts as the terminal group. In many analogs, this is replaced with other aromatic or heterocyclic systems. The nature of this terminal group is a major determinant of the overall pharmacological profile, including receptor subtype selectivity and functional activity (e.g., agonist, antagonist, or partial agonist).

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from studies on analogous series of compounds, highlighting the impact of structural modifications on receptor binding affinities.

Table 1: Impact of Linker Length on Dopamine D2 and Serotonin 5-HT1A Receptor Affinity in a Series of Bis(quinolinone) Analogs

Compound IDLinker (n)D2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
Analog 1 215.425.8
Analog 2 35.210.1
Analog 3 41.84.5
Analog 4 58.915.2
Analog 5 622.135.7

Data presented is a representative compilation from analogous series and not of the specific title compound.

Table 2: Influence of Substituents on the Quinolinone Ring on D2 Receptor Affinity

Compound IDR1R2D2 Receptor Ki (nM)
Analog A HH12.5
Analog B 5-ClH5.8
Analog C H6-OCH39.2
Analog D 5-Cl6-OCH33.1

Data presented is a representative compilation from analogous series and not of the specific title compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding determinant: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (GF/B).

  • 96-well microplates.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the D2 receptor and harvest at confluency.

    • Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of [³H]Spiperone (at a final concentration close to its Kd), and 100 µL of the membrane preparation (typically 50-100 µg of protein).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

    • Incubate the plate at room temperature for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gαi-Coupled Receptors

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of test compounds at the dopamine D2 receptor by measuring their effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • 384-well microplates.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells expressing the D2 receptor.

    • Seed the cells into 384-well plates and incubate overnight.

  • Agonist Mode:

    • Aspirate the culture medium and add the test compound at various concentrations.

    • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase cAMP levels).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Aspirate the culture medium and add the test compound at various concentrations.

    • Add a fixed concentration of a known D2 receptor agonist (e.g., quinpirole) at its EC80 concentration.

    • Add a fixed concentration of forskolin.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • For agonist mode, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 and Emax values.

    • For antagonist mode, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by compounds acting on dopamine D2 and serotonin 5-HT1A receptors.

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets Ligand Ligand (e.g., Dopamine, Aripiprazole analog) Ligand->D2R Binds

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1A_R Serotonin 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) cAMP cAMP AC->cAMP Conversion K_ion K+ GIRK->K_ion Efflux ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity K_ion->Neuronal_Activity Hyperpolarization Ligand Ligand (e.g., Serotonin, Aripiprazole analog) Ligand->HT1A_R Binds

"1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane" activity versus other 7-oxy-quinolinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the activity of 7-oxy-quinolinone compounds, with a particular focus on their potential as anticancer agents. While direct biological data for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is limited, as it is primarily documented as a process impurity in the synthesis of Aripiprazole[1][2][3], this report will draw comparisons from structurally related 7-oxy-quinolinone derivatives to infer potential activities and guide future research.

Overview of 7-Oxy-Quinolinone Derivatives' Biological Activity

Quinolinone derivatives are recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities[4]. The substitution pattern on the quinolinone core plays a crucial role in determining the specific biological effects. Research into the structure-activity relationships (SAR) of these compounds has revealed that modifications at the 7-position, often involving ether linkages (7-oxy derivatives), can significantly influence their therapeutic potential.

Anticancer Activity of 7-Oxy-Quinolinone Derivatives

A significant body of research has focused on the anticancer properties of quinolinone derivatives. Studies have shown that the presence of a large and bulky alkoxy substituent at the 7-position of the quinoline ring can be a beneficial pharmacophoric group for antiproliferative activity[5].

A study on new quinoline derivatives as potential antitumor agents indicated that compounds with a 7-alkoxy substituent exhibited potent antiproliferative activity against various human tumor cell lines[5]. For instance, the compound 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine was identified as a highly potent agent with IC50 values less than 1.0 μM[5]. This suggests that the nature of the substituent linked to the 7-oxygen atom is a key determinant of anticancer efficacy.

Another study synthesized a series of hybrid 2-quinolinone derivatives and evaluated their in vitro cytotoxic activity against the MCF-7 breast cancer cell line.[6] Compounds 6 and 8 in this study demonstrated potent anticancer activity, comparable to the well-known chemotherapeutic agent Doxorubicin[6]. These compounds feature modifications at various positions, including the 7-position, underscoring the importance of the overall substitution pattern.

The mechanism of action for some of these anticancer quinoline derivatives involves the induction of apoptosis. For example, the representative compound 10g from one study was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity[5].

Comparative Data of 7-Oxy-Quinolinone Analogs

While specific quantitative data for this compound is unavailable in the public domain, the table below summarizes the anticancer activity of representative 7-oxy-quinolinone derivatives from the literature to provide a comparative perspective.

Compound IDStructure (at 7-position)Cell LineActivity (IC50)Reference
10g 4-fluorobenzyloxyMultiple human tumor cell lines< 1.0 μM[5]
Compound 6 Varied (Hybrid)MCF-7Potent (Comparable to Doxorubicin)[6]
Compound 8 Varied (Hybrid)MCF-7Potent (Comparable to Doxorubicin)[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized quinolinone derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., Doxorubicin) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a proposed mechanism of action for certain anticancer quinoline derivatives and a typical experimental workflow for evaluating their activity.

anticancer_mechanism Quinoline Derivative Quinoline Derivative p53 Activation p53 Activation Quinoline Derivative->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Apoptosis Apoptosis Bax Upregulation->Apoptosis

Caption: Proposed p53-dependent apoptotic pathway induced by certain quinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis of 7-oxy-quinolinone analogs Synthesis of 7-oxy-quinolinone analogs Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Synthesis of 7-oxy-quinolinone analogs->Cytotoxicity Screening (MTT Assay) Determination of IC50 values Determination of IC50 values Cytotoxicity Screening (MTT Assay)->Determination of IC50 values Apoptosis Assay (e.g., Annexin V-FITC) Apoptosis Assay (e.g., Annexin V-FITC) Determination of IC50 values->Apoptosis Assay (e.g., Annexin V-FITC) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (e.g., Annexin V-FITC)->Cell Cycle Analysis Western Blot for protein expression Western Blot for protein expression Cell Cycle Analysis->Western Blot for protein expression

References

Safety Operating Guide

Safe Disposal of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS 882880-12-8), a quinolinone derivative often encountered as an impurity in the synthesis of Aripiprazole.[1][2][3][4] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.

Immediate Safety and Hazard Assessment

Potential Hazards Associated with Quinolinone Derivatives:

  • Acute Toxicity (if swallowed)

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Irritation

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn:

Protection TypeSpecific EquipmentStandard Compliance (Example)
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or chemical fume hood.---

Operational Plan for Waste Management

The required method for the disposal of this compound is through a licensed hazardous waste disposal company.[5][8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[5][6]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly identify all waste streams containing this compound. This includes the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves, and paper towels).[5][6]

    • Segregate this hazardous waste from non-hazardous waste to prevent cross-contamination. Keep incompatible waste types separate to avoid dangerous reactions.[9]

  • Containerization:

    • Solid Waste: Collect the pure compound and any contaminated solid materials in a dedicated, compatible, and clearly labeled hazardous waste container.[5] The container must have a secure, tight-fitting lid.[7]

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Ensure the container is made of a material that will not react with the waste.[9]

    • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[7] After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection after relabeling.[7]

    • Sharps: Any contaminated sharps (e.g., needles, broken glassware) must be placed in a designated, puncture-resistant sharps container.[8][10]

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[7][9]

    • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]

    • List all components of a mixture by percentage or volume.[9]

    • Indicate the associated hazards (e.g., Toxic, Irritant).[9]

    • Record the date when the container becomes full.[9]

  • Storage:

    • Store all hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be away from general lab traffic and potential ignition sources.

    • Ensure containers are kept closed except when adding waste.[7]

    • Secondary containment should be used to prevent spills.[7]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

    • Provide a complete and accurate description of the waste.

    • Ensure all containers are securely sealed and properly labeled before they are handed over for disposal.[5] Incineration in a permitted hazardous waste incinerator is the preferred method of destruction for such compounds.[5]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal A Identify Waste: - Pure Compound - Contaminated Labware - Solutions B Segregate as Hazardous Waste A->B C Solid Waste Container B->C Solids D Liquid Waste Container B->D Liquids E Sharps Container B->E Sharps F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date C->F D->F E->F G Store in Secure Satellite Accumulation Area (SAA) F->G H Arrange Pickup with EHS or Licensed Contractor G->H I Professional Disposal (e.g., Incineration) H->I

References

Personal protective equipment for handling 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, a compound identified as an impurity in the synthesis of Aripiprazole.[1][2][3] Given the limited specific safety data for this compound, a cautious approach is warranted, treating it as a potentially hazardous substance. The following procedures are based on general best practices for handling research chemicals and related compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.[4][5]

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesASTM D6978 (Chemotherapy gloves) or equivalentProtects skin from direct contact.
Body Protection Impervious laboratory coat or gownLong-sleeved, closed backPrevents contamination of personal clothing.
Eye and Face Protection Safety gogglesANSI Z87.1 ratedProtects eyes from splashes.
Face shieldIn addition to gogglesRecommended when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved respiratorN95 or higherRequired when handling powders outside of a containment system.
Foot Protection Closed-toe shoesN/AProtects feet from spills.
Hair and Beard Covers Disposable coversN/APrevents contamination of hair and the work area.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_ppe Gather All Required PPE prep_area->gather_ppe 1. don_ppe Don PPE Correctly gather_ppe->don_ppe 2. fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood 3. weigh Carefully Weigh/Handle Compound fume_hood->weigh 4. spill_kit Ensure Spill Kit is Accessible decontaminate Decontaminate Work Surfaces spill_kit->decontaminate 5. doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe 6. dispose_waste Dispose of Waste Properly doff_ppe->dispose_waste 7. wash_hands Wash Hands Thoroughly dispose_waste->wash_hands 8.

Caption: Workflow for safely handling this compound.
  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Gather all necessary PPE as outlined in the table above.

    • Put on all required PPE in the correct order (e.g., gown, mask, goggles, gloves).

  • Handling :

    • All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material. Avoid creating dust.

    • Keep containers of the compound closed when not in use.

    • Have a spill kit readily available in the immediate work area.

  • Post-Handling :

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove PPE to avoid cross-contamination.

    • Dispose of all contaminated waste according to the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Collect all unused or waste this compound in a clearly labeled, sealed container.

    • Dispose of the chemical waste through an approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials :

    • All disposable items that have come into contact with the compound, such as gloves, weighing paper, and paper towels, should be considered hazardous waste.

    • Place these materials in a designated, sealed hazardous waste bag or container.

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

    • After rinsing, the container can be disposed of according to institutional guidelines.

By adhering to these safety protocols, researchers and laboratory personnel can minimize the risks associated with handling this compound and ensure a safe working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.